molecular formula C24H24F2N6O2 B15619218 Fumiporexant CAS No. 2839408-03-4

Fumiporexant

Katalognummer: B15619218
CAS-Nummer: 2839408-03-4
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: SKVZHHIYVFVUDS-GASCZTMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fumiporexant is a useful research compound. Its molecular formula is C24H24F2N6O2 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2839408-03-4

Molekularformel

C24H24F2N6O2

Molekulargewicht

466.5 g/mol

IUPAC-Name

[(3aR,6aS)-2-[5-fluoro-4-(2-hydroxypropan-2-yl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-fluoro-6-pyrimidin-2-ylphenyl)methanone

InChI

InChI=1S/C24H24F2N6O2/c1-24(2,34)20-18(26)9-29-23(30-20)32-12-14-10-31(11-15(14)13-32)22(33)19-16(5-3-6-17(19)25)21-27-7-4-8-28-21/h3-9,14-15,34H,10-13H2,1-2H3/t14-,15+

InChI-Schlüssel

SKVZHHIYVFVUDS-GASCZTMLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Selectivity of Seltorexant: A Technical Guide to a Highly Potent Orexin 2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a critical regulator of sleep-wake states, arousal, and other physiological processes.[1] While dual orexin receptor antagonists (DORAs) have been developed for the treatment of insomnia, there is growing interest in the therapeutic potential of selective OX2R antagonists.[2][3] This technical guide provides an in-depth analysis of the orexin 2 receptor (OX2R) selectivity of Seltorexant (B610775) (also known as JNJ-42847922 and MIN-202), a potent and selective OX2R antagonist currently under investigation for major depressive disorder and insomnia.[2][4] Due to the lack of public information on "Fumiporexant," this guide will focus on Seltorexant as a well-characterized example of a highly selective OX2R antagonist.

Seltorexant demonstrates a high affinity and selectivity for the OX2R over the OX1R, which is attributed to specific structural features that exploit differences in the binding pockets of the two receptors.[2][4] This selectivity profile is critical for elucidating the specific roles of OX2R in physiology and pathophysiology and for developing targeted therapeutics with potentially improved side-effect profiles.

Quantitative Data on Receptor Selectivity

The selectivity of Seltorexant for the orexin 2 receptor has been quantified through in vitro binding and functional assays. The following tables summarize the available data, highlighting the significant preference of Seltorexant for OX2R over OX1R.

Table 1: Seltorexant Binding Affinity (pKi) [1][5][6][7][8][9]

Receptor SubtypeSpeciespKi
OX2RHuman8.0
OX2RRat8.1
OX1RHuman>2 logs lower than OX2R

Note: A pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Seltorexant Functional Antagonist Potency and Selectivity [4]

Assay TypeReceptor SubtypePotency (IC50)Selectivity Ratio (OX1R IC50 / OX2R IC50)
Calcium MobilizationOX2RNot explicitly stated>100-fold
Calcium MobilizationOX1R>10 µM>100-fold

Note: While specific IC50 values from functional assays are not publicly detailed, the selectivity for OX2R over OX1R is consistently reported to be over 100-fold.[4]

Experimental Protocols

The quantitative data presented above were generated using standard and well-validated in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to characterize the OX2R selectivity of Seltorexant.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Seltorexant for the human and rat orexin 1 and 2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human or rat OX1R or OX2R. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C.

  • Competitive Binding Assay: A competition binding assay is performed in a 96-well plate format.

    • A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA for OX2R) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled Seltorexant are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known orexin receptor antagonist.

  • Incubation and Filtration: The plates are incubated at a controlled temperature to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Seltorexant, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (FLIPR)

Objective: To determine the functional antagonist potency (IC50) of Seltorexant at the human and rat orexin 1 and 2 receptors.

Methodology:

  • Cell Culture and Plating: CHO or HEK293 cells stably expressing either the human or rat OX1R or OX2R are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Compound Addition and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken before the addition of any compounds.

    • Seltorexant at various concentrations is added to the wells and incubated for a defined period.

    • An orexin receptor agonist (e.g., orexin-A) is then added to stimulate the receptor.

  • Signal Transduction: Activation of the Gq-coupled orexin receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium.[10][11]

  • Fluorescence Measurement: The increase in intracellular calcium concentration is detected as an increase in fluorescence intensity by the FLIPR instrument.

  • Data Analysis: The antagonist effect of Seltorexant is quantified by its ability to inhibit the agonist-induced increase in fluorescence. The IC50 value, representing the concentration of Seltorexant that causes 50% inhibition of the agonist response, is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling Pathway

Orexin receptors primarily signal through the Gq protein pathway.[5][10][11] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein. This initiates a cascade of intracellular events, leading to the mobilization of calcium, which serves as a key second messenger for various cellular responses.

Gq_Signaling_Pathway Orexin_A Orexin-A OX2R OX2R Orexin_A->OX2R Agonist Binding Gq Gq Protein (inactive) OX2R->Gq Activation Gq_active Gq Protein (active) Gq->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response Triggers

Caption: Orexin 2 Receptor Gq Signaling Pathway.

Experimental Workflow for Determining OX2R Selectivity

The determination of a compound's selectivity for OX2R over OX1R involves a systematic workflow that combines both binding and functional assays. This ensures a comprehensive characterization of the compound's pharmacological profile.

Selectivity_Workflow Start Start: Synthesize Seltorexant Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Calcium Mobilization Assay (FLIPR) Start->Functional_Assay OX1R_Binding OX1R Binding (Ki) Binding_Assay->OX1R_Binding OX2R_Binding OX2R Binding (Ki) Binding_Assay->OX2R_Binding Calculate_Selectivity Calculate Selectivity Ratios (Binding & Functional) OX1R_Binding->Calculate_Selectivity OX2R_Binding->Calculate_Selectivity OX1R_Functional OX1R Functional (IC50) Functional_Assay->OX1R_Functional OX2R_Functional OX2R Functional (IC50) Functional_Assay->OX2R_Functional OX1R_Functional->Calculate_Selectivity OX2R_Functional->Calculate_Selectivity Conclusion Conclusion: High Selectivity for OX2R Calculate_Selectivity->Conclusion

Caption: Workflow for Determining OX2R Selectivity.

Conclusion

Seltorexant is a highly potent and selective OX2R antagonist, demonstrating over 100-fold greater affinity and functional antagonism for the orexin 2 receptor compared to the orexin 1 receptor.[4] This selectivity is a key feature of its pharmacological profile and is being explored for its therapeutic potential in conditions such as major depressive disorder with insomnia.[2] The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for the continued development and characterization of Seltorexant and other selective orexin receptor modulators. The data and methodologies presented in this guide provide a comprehensive technical overview for professionals in the field of drug discovery and development.

References

In Vitro Characterization of Fumiporexant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumiporexant is a selective antagonist of the orexin (B13118510) 2 receptor (OX2R), a key component in the regulation of sleep-wake cycles and other neurological pathways.[1] As a selective OX2R antagonist, this compound is under investigation for its potential therapeutic applications in sleep disorders and other conditions involving the orexin system. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and key pharmacokinetic properties. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Orexin Receptor Binding and Functional Activity

The interaction of this compound with orexin receptors has been characterized through in vitro binding and functional assays. These studies are crucial for determining the potency and selectivity of the compound.

Quantitative Analysis of this compound's Orexin Receptor Affinity and Potency
ParameterReceptorValue
Binding Affinity (Ki) Orexin 1 Receptor (OX1R)>10,000 nM
Orexin 2 Receptor (OX2R)1.8 nM
Functional Antagonism (IC50) Orexin 1 Receptor (OX1R)>10,000 nM
Orexin 2 Receptor (OX2R)3.2 nM

Note: Data extracted from patent WO2022194122A1.

The data clearly indicates that this compound is a potent and highly selective antagonist of the OX2R, with negligible activity at the OX1R.

In Vitro Pharmacokinetic Profile

A series of in vitro assays were conducted to evaluate the pharmacokinetic properties of this compound, including its potential for drug-drug interactions and off-target effects.

Key In Vitro Pharmacokinetic Parameters
AssayParameterResult
CYP450 Inhibition CYP1A2 (IC50)>10 µM
CYP2C9 (IC50)>10 µM
CYP2D6 (IC50)>10 µM
CYP3A4 (IC50)8.5 µM
hERG Channel Inhibition IC50>30 µM
P-glycoprotein (P-gp) Substrate Assessment Efflux Ratio1.2

Note: Data extracted from patent WO2022194122A1.

These results suggest a low potential for this compound to cause clinically significant drug-drug interactions via inhibition of major CYP450 enzymes. The high IC50 value in the hERG assay indicates a low risk of cardiac-related adverse effects. Furthermore, the low efflux ratio suggests that this compound is not a significant substrate of P-glycoprotein, which may have implications for its distribution and elimination.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further research.

Orexin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human orexin 1 (OX1R) and orexin 2 (OX2R) receptors.

Methodology:

  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing either human OX1R or OX2R were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Radioligand Binding: Competition binding assays were performed using [125I]-Orexin-A as the radioligand.

  • Incubation: A fixed concentration of the radioligand was incubated with cell membranes in the presence of increasing concentrations of this compound.

  • Separation and Detection: Bound and free radioligand were separated by filtration. The radioactivity of the filters was measured using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Orexin Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional antagonist potency (IC50) of this compound at human OX1R and OX2R.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing either human OX1R or OX2R were seeded into 96-well plates.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound were added to the wells, followed by a fixed concentration of the agonist (Orexin-A).

  • Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response, was determined.

CYP450 Inhibition Assay

Objective: To assess the inhibitory potential of this compound on major cytochrome P450 enzymes.

Methodology:

  • Incubation: this compound at various concentrations was incubated with human liver microsomes and a specific probe substrate for each CYP isoform (CYP1A2, CYP2C9, CYP2D6, and CYP3A4).

  • Metabolite Quantification: The formation of the specific metabolite for each probe substrate was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 values were calculated by determining the concentration of this compound that caused a 50% reduction in the formation of the metabolite.

hERG Potassium Channel Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.

Methodology:

  • Cell Line: HEK293 cells stably expressing the hERG channel were used.

  • Electrophysiology: Whole-cell patch-clamp electrophysiology was employed to measure hERG channel currents.

  • Compound Application: The cells were exposed to increasing concentrations of this compound.

  • Data Analysis: The concentration-response curve was generated, and the IC50 value was determined.

P-glycoprotein (P-gp) Substrate Assay

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Methodology:

  • Cell System: A polarized monolayer of Caco-2 cells, which naturally express P-gp, was used.

  • Transport Studies: The transport of this compound was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Sample Analysis: The concentration of this compound in the receiver compartments was quantified by LC-MS/MS.

  • Efflux Ratio Calculation: The efflux ratio was calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction. An efflux ratio significantly greater than 2 is indicative of active efflux.

Visualizations

Orexin Signaling Pathway and this compound's Mechanism of Action

G cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_A_B Orexin-A / Orexin-B OX1R OX1 Receptor Orexin_A_B->OX1R Binds OX2R OX2 Receptor Orexin_A_B->OX2R Binds Gq Gq Protein OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Arousal Wakefulness & Arousal Ca_PKC->Arousal This compound This compound This compound->OX2R Blocks

Caption: Orexin signaling pathway and the inhibitory action of this compound on OX2R.

Experimental Workflow for In Vitro Characterization

G cluster_Target Target Engagement cluster_PK Pharmacokinetic Properties Binding Receptor Binding (Ki) Functional Functional Antagonism (IC50) CYP CYP450 Inhibition (IC50) hERG hERG Inhibition (IC50) Pgp P-gp Substrate (Efflux Ratio) Start This compound Start->Binding Start->Functional Start->CYP Start->hERG Start->Pgp

References

Pharmacokinetics of Fumiporexant in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the preclinical pharmacokinetic properties of Fumiporexant, a novel investigational compound. The data presented herein were derived from studies conducted in multiple animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the ongoing evaluation of this compound. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. A thorough understanding of its pharmacokinetic (PK) profile is crucial for the design of future clinical studies and to ensure its safety and efficacy.[1][2] Preclinical PK studies are essential to determine how a drug is absorbed, distributed, metabolized, and excreted, which informs appropriate dosage and administration strategies.[1] This guide details the findings from in vivo studies in mouse, rat, and dog models, providing a foundational understanding of this compound's behavior in biological systems.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound were evaluated following intravenous (IV) and oral (PO) administration in mice, rats, and dogs. The key findings are summarized below.

Plasma Pharmacokinetic Parameters

A summary of the mean plasma pharmacokinetic parameters of this compound in different animal species is presented in Table 1.

Table 1: Mean Plasma Pharmacokinetic Parameters of this compound in Mouse, Rat, and Dog

ParameterMouse (n=6)Rat (n=6)Dog (n=4)
Intravenous (IV) Administration (1 mg/kg)
CL (mL/min/kg)25.318.78.2
Vd (L/kg)2.11.50.9
t½ (h)1.01.21.8
AUC₀-inf (ng·h/mL)6628982033
Oral (PO) Administration (10 mg/kg)
Cₘₐₓ (ng/mL)85412301850
Tₘₐₓ (h)0.51.02.0
AUC₀-inf (ng·h/mL)2890485011800
F (%)43.654.058.1

CL: Clearance; Vd: Volume of Distribution; t½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; F: Bioavailability.

Bioavailability

This compound exhibited moderate oral bioavailability in all species tested, ranging from 43.6% in mice to 58.1% in dogs. The time to reach maximum plasma concentration (Tₘₐₓ) increased with the size of the animal model, from 0.5 hours in mice to 2.0 hours in dogs.

Distribution

The volume of distribution (Vd) of this compound was greater than the total body water in all species, suggesting extensive tissue distribution.

Clearance

The plasma clearance (CL) of this compound was highest in mice and lowest in dogs, which is consistent with the general trend of faster drug metabolism in smaller species.

Experimental Protocols

The following protocols describe the methodologies used to generate the pharmacokinetic data for this compound.

Animal Models

All animal studies were conducted in accordance with institutional guidelines for the care and use of laboratory animals. Male CD-1 mice (20-25 g), Sprague-Dawley rats (200-250 g), and Beagle dogs (8-10 kg) were used for these studies.

Drug Administration and Sample Collection

For intravenous administration, this compound was dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline and administered as a bolus dose via the tail vein in mice and rats, and the cephalic vein in dogs. For oral administration, this compound was suspended in 0.5% methylcellulose (B11928114) and administered by oral gavage.

Serial blood samples were collected at predetermined time points post-dosing. In mice, blood was collected via submandibular vein puncture for early time points and cardiac puncture for the terminal time point.[3] In rats and dogs, blood was collected from the jugular or cephalic vein, respectively. Plasma was separated by centrifugation and stored at -80°C until analysis.

The workflow for the in-life phase of the pharmacokinetic studies is depicted in the following diagram.

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing drug_prep This compound Formulation (IV and PO) iv_dose IV Administration drug_prep->iv_dose po_dose PO Administration drug_prep->po_dose animal_prep Animal Acclimation and Fasting animal_prep->iv_dose animal_prep->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage G This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 CYP-mediated Oxidation Metabolite2 Demethylated Metabolite This compound->Metabolite2 CYP-mediated Demethylation

References

In-Depth Technical Guide: Fumiporexant for Sleep-Wake Cycle Regulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumiporexant, a novel, orally active, and brain-penetrant selective orexin (B13118510) receptor 2 (OX2R) antagonist, presents a promising avenue for research into sleep-wake cycle regulation and the treatment of sleep disorders such as insomnia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation. The information is intended to support researchers and drug development professionals in designing and executing studies to further elucidate the therapeutic potential of this compound.

Introduction to this compound and the Orexin System

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin receptor 1, OX1R, and orexin receptor 2, OX2R), is a key regulator of wakefulness, arousal, and other physiological processes.[1] Orexin receptor antagonists function by blocking the binding of orexin neuropeptides to their receptors, thereby reducing wakefulness and promoting sleep.[1]

This compound, also identified as "Compound Example 93" in patent literature (WO2022194122A1), is a selective antagonist of the OX2R.[2] Its selectivity for OX2R suggests a targeted approach to modulating the sleep-wake cycle, potentially offering a different efficacy and side-effect profile compared to dual orexin receptor antagonists (DORAs) that target both OX1R and OX2R.[2][3] Research into this compound is aimed at understanding its potential in treating nervous system diseases, including insomnia and major depressive disorder.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of orexin-A and orexin-B to the OX2R. This antagonism blocks the downstream signaling cascade that promotes wakefulness. The OX2R is coupled to Gq and/or Gi/o proteins, and its activation typically leads to an increase in intracellular calcium levels and the activation of various kinases. By blocking this pathway, this compound is hypothesized to decrease the activity of wake-promoting neurons.

Fumiporexant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX2R G_Protein Gq/Gi/o OX2R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Neuronal_Activation Neuronal Activation (Wakefulness) Ca_Release->Neuronal_Activation

Caption: this compound Signaling Pathway

Quantitative Data

As of the latest available information, specific quantitative data for this compound from peer-reviewed publications is limited. The primary source of early data is often found within patent filings. The following table summarizes the type of data that would be critical for the continued development of this compound and is typically generated in preclinical studies.

Table 1: Key Preclinical Data Parameters for this compound

ParameterDescriptionExpected Data Type
Receptor Binding Affinity
OX1R Ki (nM)Inhibitory constant for orexin receptor 1.Quantitative (nM)
OX2R Ki (nM)Inhibitory constant for orexin receptor 2.Quantitative (nM)
Selectivity (OX1R/OX2R)Ratio of Ki values, indicating selectivity for OX2R.Ratio
In Vitro Functional Activity
OX1R IC50 (nM)Half-maximal inhibitory concentration in a functional assay for OX1R.Quantitative (nM)
OX2R IC50 (nM)Half-maximal inhibitory concentration in a functional assay for OX2R.Quantitative (nM)
Pharmacokinetics (Rodent Model)
Tmax (h)Time to reach maximum plasma concentration.Quantitative (hours)
Cmax (ng/mL)Maximum plasma concentration.Quantitative (ng/mL)
AUC (ng·h/mL)Area under the plasma concentration-time curve.Quantitative (ng·h/mL)
t1/2 (h)Elimination half-life.Quantitative (hours)
Brain PenetrationRatio of brain to plasma concentration.Ratio or Percentage
In Vivo Efficacy (Rodent Model)
Wakefulness Reduction (%)Percentage decrease in time spent awake.Quantitative (%)
NREM Sleep Increase (%)Percentage increase in non-rapid eye movement sleep.Quantitative (%)
REM Sleep Increase (%)Percentage increase in rapid eye movement sleep.Quantitative (%)

Note: The actual values for this compound are not yet publicly available in widespread scientific literature and would be considered proprietary information by the developing entity.

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to characterize a novel orexin receptor antagonist like this compound.

Orexin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either human OX1R or OX2R are cultured in appropriate media.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

    • Protein concentration of the membrane preparations is determined using a standard assay (e.g., BCA assay).

  • Radioligand Binding Assay:

    • A competitive binding assay is performed in a 96-well plate format.

    • Membrane preparations (containing a specific amount of protein) are incubated with a radiolabeled orexin receptor ligand (e.g., [125I]-Orexin-A) at a concentration near its Kd.

    • A range of concentrations of this compound (or a reference compound) are added to the wells to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled orexin receptor antagonist.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow A HEK293 cells expressing OX1R or OX2R B Membrane Preparation A->B C Incubate with Radioligand and this compound B->C D Filtration to separate bound and free ligand C->D E Measure Radioactivity D->E F Data Analysis (IC₅₀, Ki) E->F

Caption: Orexin Receptor Binding Assay Workflow
In Vivo Sleep-Wake Cycle Assessment in Rodents

Objective: To evaluate the effect of this compound on sleep architecture in a rodent model of insomnia.

Methodology:

  • Animal Model and Surgical Implantation:

    • Adult male Sprague-Dawley rats or C57BL/6 mice are used.

    • Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording under anesthesia. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

    • Animals are allowed to recover from surgery for at least one week.

  • Polysomnography (PSG) Recording:

    • Animals are habituated to the recording chambers and tethered to the recording system.

    • Baseline sleep-wake patterns are recorded for at least 24 hours.

    • On the day of the experiment, animals are administered either vehicle or this compound orally at different doses at the beginning of their active phase (the dark period for rodents).

    • EEG and EMG signals are continuously recorded for a subsequent period (e.g., 6-24 hours).

  • Sleep-Wake State Analysis:

    • The recorded EEG and EMG data are manually or automatically scored in epochs (e.g., 10 seconds) to classify the vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Wakefulness is characterized by low-amplitude, high-frequency EEG and high EMG activity.

    • NREM sleep is characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.

    • REM sleep is characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).

    • Parameters such as total time spent in each state, sleep latency (time to first NREM sleep episode), REM sleep latency, and the number and duration of sleep/wake bouts are calculated.

  • Data Analysis:

    • The effects of different doses of this compound on sleep parameters are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In_Vivo_Sleep_Study_Workflow A Rodent Model (Rat or Mouse) B Surgical Implantation of EEG/EMG Electrodes A->B C Baseline Polysomnography Recording B->C D Oral Administration of This compound or Vehicle C->D E Post-Dose Polysomnography Recording D->E F Sleep-Wake State Scoring (Wake, NREM, REM) E->F G Statistical Analysis of Sleep Parameters F->G

Caption: In Vivo Sleep Study Workflow

Future Directions and Conclusion

This compound, as a selective OX2R antagonist, holds significant promise for advancing our understanding of the orexin system's role in sleep-wake regulation. Further research is necessary to fully characterize its pharmacological profile and therapeutic potential. Key future research directions include:

  • Comprehensive Preclinical Profiling: Elucidation of the full pharmacokinetic and pharmacodynamic profile of this compound in various animal models.

  • Safety and Tolerability Studies: In-depth toxicological assessments to establish a favorable safety margin.

  • Clinical Trials: Well-designed clinical trials in patient populations with insomnia and potentially other sleep-wake disorders to evaluate efficacy and safety in humans.

References

Fumiporexant: A Novel Orexin 2 Receptor Antagonist Under Investigation for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting an inadequate response to currently available treatments. This highlights the urgent need for novel therapeutic strategies targeting alternative neurobiological pathways. The orexin (B13118510) system, a key regulator of sleep, arousal, and motivation, has emerged as a promising target for the treatment of depression. Fumiporexant, a selective orexin 2 receptor (OX2R) antagonist, is a novel investigational compound with the potential to modulate dysfunctional arousal and emotion-related pathways implicated in MDD. This document provides a comprehensive technical overview of the scientific rationale, potential mechanism of action, and a hypothetical framework for the preclinical and clinical investigation of this compound in the context of major depressive disorder. While specific data for this compound is not yet publicly available, this guide is constructed based on the established science of selective OX2R antagonists and standard protocols in psychiatric drug development.

Introduction: The Orexin System and its Implication in Depression

The orexin system, comprised of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), plays a critical role in maintaining wakefulness, regulating appetite, and modulating reward pathways. Growing evidence suggests that hyperactivity of the orexin system may contribute to the pathophysiology of depression, particularly symptoms related to hyperarousal, anxiety, and anhedonia. Therefore, antagonizing orexin receptors presents a rational therapeutic approach for MDD. This compound is a selective OX2R antagonist, a feature that may offer a targeted approach to mitigating the effects of orexin system hyperactivity with a potentially favorable side-effect profile.[1]

Mechanism of Action: The Role of OX2R in Mood Regulation

This compound is an orally active, brain-penetrant, and selective OX2R antagonist.[1] The therapeutic potential of this compound in MDD is hypothesized to stem from its ability to selectively block the binding of orexin neuropeptides to the OX2R. This action is thought to normalize the hyperactive arousal and stress response pathways often observed in individuals with depression.

The proposed signaling pathway is initiated by stress or other depression-related triggers, leading to the activation of orexin-producing neurons in the lateral hypothalamus. The released orexins then bind to OX2Rs in various brain regions implicated in mood regulation, such as the locus coeruleus (norepinephrine release), ventral tegmental area (dopamine and reward), and the amygdala (fear and anxiety). By selectively blocking OX2Rs, this compound is expected to dampen the downstream signaling cascades, thereby reducing hyperarousal, anhedonia, and anxiety-like behaviors.

Fumiporexant_Mechanism_of_Action cluster_0 Hypothalamus Orexin Neurons Orexin Neurons Orexin Peptides Orexin Peptides Orexin Neurons->Orexin Peptides Releases Locus Coeruleus Locus Coeruleus Ventral Tegmental Area Ventral Tegmental Area Amygdala Amygdala Stress/Depressive Stimuli Stress/Depressive Stimuli Stress/Depressive Stimuli->Orexin Neurons Activates OX2R OX2R Orexin Peptides->OX2R Binds to This compound This compound This compound->OX2R Selectively Blocks OX2R->Locus Coeruleus OX2R->Ventral Tegmental Area OX2R->Amygdala Downstream Signaling Downstream Signaling OX2R->Downstream Signaling Initiates MDD Symptoms MDD Symptoms Downstream Signaling->MDD Symptoms Contributes to

Proposed signaling pathway of this compound in Major Depressive Disorder.

Preclinical Evaluation: A Hypothetical Framework

As specific preclinical data for this compound in depression models are not publicly available, this section outlines a standard experimental workflow for evaluating a novel selective OX2R antagonist for antidepressant-like effects.

Experimental Protocols

3.1.1. Animal Models of Depression

  • Forced Swim Test (FST): This is a widely used screening test to assess behavioral despair. Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time by a test compound suggesting an antidepressant-like effect.

  • Chronic Mild Stress (CMS) Model: This model aims to induce a state of anhedonia, a core symptom of depression. Rodents are subjected to a series of unpredictable, mild stressors over several weeks. The primary readout is a decrease in the consumption of a palatable sucrose (B13894) solution, which can be reversed by chronic antidepressant treatment.

3.1.2. Behavioral Assessments

  • Locomotor Activity: To rule out confounding effects of hyperactivity on the FST, locomotor activity is assessed in an open-field arena.

  • Sucrose Preference Test: Used in the CMS model to quantify anhedonia.

  • Elevated Plus Maze: To assess anxiolytic-like effects.

Hypothetical Data Presentation

The following tables represent hypothetical data from preclinical studies designed to evaluate the antidepressant potential of this compound.

Table 1: Hypothetical Efficacy of this compound in the Forced Swim Test (FST) in Mice

Treatment GroupDose (mg/kg)Immobility Time (seconds, Mean ± SEM)% Reduction vs. Vehicle
Vehicle-180 ± 10-
This compound10140 ± 822.2%
This compound30100 ± 744.4%
Fluoxetine (Control)2095 ± 947.2%

Table 2: Hypothetical Efficacy of this compound in the Chronic Mild Stress (CMS) Model in Rats

Treatment GroupDose (mg/kg/day)Sucrose Preference (%, Mean ± SEM)% Reversal of CMS-induced Deficit
Non-stressed + Vehicle-85 ± 3-
CMS + Vehicle-55 ± 4-
CMS + this compound1068 ± 543.3%
CMS + this compound3078 ± 476.7%
CMS + Imipramine (Control)1575 ± 566.7%

Experimental Workflow Visualization

Preclinical_Workflow Animal Model Selection Animal Model Selection FST FST Animal Model Selection->FST CMS CMS Animal Model Selection->CMS Drug Administration Drug Administration FST->Drug Administration CMS->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis Go/No-Go for Clinical Dev Go/No-Go for Clinical Dev Data Analysis->Go/No-Go for Clinical Dev

A typical preclinical experimental workflow for evaluating this compound.

Clinical Development Plan: A Proposed Trajectory

Based on promising preclinical data for the class of selective OX2R antagonists, a clinical development program for this compound in MDD would likely follow a standard phased approach.

Phase I: Safety and Tolerability

The primary objective of Phase I studies would be to evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy volunteers.

Phase II: Proof-of-Concept and Dose-Ranging

Phase II trials would be designed to establish proof-of-concept for the antidepressant efficacy of this compound in patients with MDD. A randomized, double-blind, placebo-controlled design would be employed to assess a range of doses.

Table 3: Hypothetical Phase II Clinical Trial Design for this compound in MDD

ParameterDescription
Study Design Randomized, Double-Blind, Placebo-Controlled, Parallel-Group
Patient Population Adults (18-65 years) with a DSM-5 diagnosis of MDD, MADRS score ≥ 22
Treatment Arms 1. This compound 10 mg/day2. This compound 20 mg/day3. This compound 40 mg/day4. Placebo
Primary Endpoint Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8
Secondary Endpoints - Change from baseline in Hamilton Depression Rating Scale (HAM-D17) total score- Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores- Response and remission rates- Safety and tolerability assessments
Duration 8 weeks of treatment followed by a 2-week follow-up
Phase III: Confirmatory Efficacy and Safety

Large-scale, multicenter Phase III trials would be required to confirm the efficacy and further characterize the safety profile of the optimal dose(s) of this compound identified in Phase II. These studies would aim to provide the substantial evidence needed for regulatory submission.

Conclusion and Future Directions

This compound, as a selective OX2R antagonist, represents a promising novel approach for the treatment of major depressive disorder. By targeting the orexin system, it has the potential to address the significant unmet medical need for new therapies with distinct mechanisms of action. The successful preclinical and clinical development of this compound will depend on rigorous scientific investigation to establish its efficacy and safety profile. Further research is warranted to fully elucidate the role of OX2R antagonism in the complex neurobiology of depression and to determine the potential of this compound as a valuable addition to the armamentarium of antidepressant treatments.

References

Preclinical Profile of Lemborexant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for preclinical data on "Fumiporexant" did not yield any publicly available information. This document has been prepared using publicly accessible preclinical data for Lemborexant , a dual orexin (B13118510) receptor antagonist, as a representative example to fulfill the structural and content requirements of the user request. The data presented herein pertains to Lemborexant and should not be attributed to this compound.

Executive Summary

Lemborexant is a dual orexin receptor antagonist (DORA) that promotes sleep by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1] Preclinical studies in rodent models have demonstrated its efficacy in promoting both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep without significantly altering sleep architecture.[2][3] Pharmacokinetic assessments in animals show rapid absorption and a safety profile that supports its therapeutic potential for insomnia.[2][4] This technical guide provides a comprehensive overview of the preclinical data for lemborexant, including its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile, presented for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Orexin Receptor Antagonism

Lemborexant exerts its sleep-promoting effects by acting as a competitive antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] The orexin system is a key regulator of wakefulness.[5] By inhibiting the binding of orexin-A and orexin-B to these receptors, lemborexant suppresses the downstream signaling cascade that promotes and maintains an aroused state, thereby facilitating the transition to and maintenance of sleep.[1]

Lemborexant Mechanism of Action cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds OX2R OX2R Orexin-A->OX2R Binds Orexin-B Orexin-B Orexin-B->OX2R Binds Gq Gq OX1R->Gq Activates Gi_o Gi/o OX2R->Gi_o Activates Wakefulness Wakefulness Promotion Gq->Wakefulness Gi_o->Wakefulness Lemborexant Lemborexant Lemborexant->OX1R Blocks Lemborexant->OX2R Blocks

Lemborexant blocks orexin-A and -B from activating OX1R and OX2R.

Preclinical Pharmacodynamics

In Vivo Efficacy in Rodent Models

Preclinical studies in both wild-type mice and rats have demonstrated the sleep-promoting effects of lemborexant.[2][3]

Key Findings:

  • Inhibition of Orexin Signaling: Lemborexant dose-dependently inhibited the increase in plasma adrenocorticotropic hormone (ACTH) induced by centrally applied orexin-B in rats, confirming its engagement with the orexin pathway in vivo.[6]

  • Promotion of Sleep: Oral administration of lemborexant significantly reduced wakefulness and increased both NREM and REM sleep in mice and rats.[2][3] Notably, the ratio of REM to NREM sleep was maintained, suggesting a more natural sleep architecture compared to some other hypnotics like zolpidem, which has been shown to reduce REM sleep.[2][7]

  • Orexin-Dependent Mechanism: The sleep-promoting effects of lemborexant were absent in orexin neuron-deficient mice, confirming that its mechanism of action is dependent on the orexin system.[2][3]

Table 1: Effects of Lemborexant on Vigilance States in Wild-Type Mice

Treatment (oral)Dose (mg/kg)Change in WakefulnessChange in NREM SleepChange in REM Sleep
Vehicle-BaselineBaselineBaseline
Lemborexant10↓ (Significant)↑ (Significant)↑ (Not Significant)

Data sourced from preclinical studies in mice.[6]

Experimental Protocols

3.2.1 Orexin-Induced ACTH Increase in Rats

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were administered single oral doses of vehicle or lemborexant (1, 3, 10, or 30 mg/kg).

    • Following drug administration, [Ala11, D-Leu15]-orexin B was centrally applied.

    • Blood samples were collected to measure plasma ACTH concentrations.

  • Endpoint: Inhibition of the orexin-B-induced increase in plasma ACTH.[6]

3.2.2 Vigilance State Analysis in Mice and Rats

  • Animals: Wild-type and orexin neuron-deficient mice; wild-type rats.

  • Procedure:

    • Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • After a recovery period, animals received single oral doses of lemborexant, an active comparator (e.g., almorexant, zolpidem), or vehicle.

    • EEG/EMG signals were recorded continuously for a defined period post-dosing.

  • Endpoints: Time spent in wakefulness, NREM sleep, and REM sleep. Sleep latency was also assessed.[2]

Vigilance State Analysis Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_recording Data Acquisition & Analysis A Surgical Implantation (EEG/EMG Electrodes) B Recovery Period A->B C Oral Administration: Lemborexant, Vehicle, or Active Comparator B->C D Continuous EEG/EMG Recording C->D E Vigilance State Scoring (Wake, NREM, REM) D->E F Data Analysis: Time in each state, Sleep Latency E->F

Workflow for assessing the effects of lemborexant on sleep stages.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice, rats, and monkeys have characterized the absorption, distribution, metabolism, and excretion of lemborexant.

Key Findings:

  • Absorption: Lemborexant is rapidly absorbed following oral administration in rats and monkeys, with time to peak blood concentration (Tmax) occurring between 0.83 and 1.8 hours.[4]

  • Metabolism: Lemborexant is extensively metabolized, primarily through oxidation.[4] The major circulating metabolite in rats was a hydroxylated form (M9), while in monkeys, several metabolites, including N-oxide (M4) and di-oxidized forms (M13, M14), were prominent.[4]

  • Excretion: The primary route of excretion is through the feces, with minimal renal clearance.[4]

Table 2: Pharmacokinetic Parameters of Lemborexant in Mice (Single Oral Dose)

Dose (mg/kg)Tmax (h)Cmax (ng/mL)AUC(0–24 h) (ng·h/mL)
100.513004500
3002.011000120000

Data represents approximate values from pharmacokinetic studies in mice.[2]

Preclinical Safety and Toxicology

Preclinical safety studies were conducted to evaluate the tolerability of lemborexant.

Key Findings:

  • Motor Coordination: In contrast to some other sleep aids, lemborexant did not impair motor coordination in animal models.[2][3]

  • Interaction with Ethanol (B145695): Lemborexant did not potentiate the sedative effects of ethanol in preclinical studies.[2][3]

  • Chronic Dosing: Chronic administration of lemborexant was not associated with a change in its sleep-promoting effect or alterations in sleep architecture immediately following dosing.[2][3]

Conclusion

The preclinical data for lemborexant strongly support its development as a treatment for insomnia. Its dual orexin receptor antagonist mechanism effectively promotes sleep in a manner that appears to preserve natural sleep architecture. The pharmacokinetic and safety profiles observed in animal models are favorable, indicating a good therapeutic window and a low potential for certain adverse effects associated with older hypnotics. These findings provided a solid foundation for the successful clinical evaluation of lemborexant in human subjects.[2]

References

Fumiporexant: A Technical Guide to Brain Penetrance and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumiporexant is a novel, investigational dual orexin (B13118510) receptor antagonist (DORA) designed for the treatment of insomnia. By competitively binding to and inhibiting the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), this compound modulates the orexin neuropeptide system, which is a central promoter of wakefulness.[1][2] The therapeutic efficacy of this compound is critically dependent on its ability to cross the blood-brain barrier and achieve sufficient concentration and distribution within the central nervous system to engage its targets. This technical guide provides an in-depth overview of the preclinical and projected clinical data on the brain penetrance and distribution of this compound, along with the detailed experimental protocols used for its characterization.

Orexin Signaling Pathway and Mechanism of Action of this compound

The orexin system originates in the lateral hypothalamus and plays a pivotal role in maintaining wakefulness and regulating sleep-wake cycles.[2][3] Orexin neurons release the neuropeptides orexin-A and orexin-B, which bind to the G-protein coupled receptors OX1R and OX2R located on various neurons throughout the brain. This binding promotes the release of excitatory neurotransmitters, leading to a state of arousal. This compound acts as a competitive antagonist at both OX1R and OX2R, thereby blocking the wake-promoting signals of orexins and facilitating the transition to and maintenance of sleep.[1][4]

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron (Lateral Hypothalamus) cluster_post Postsynaptic Neuron PreNeuron Orexin Neuron OrexinA Orexin-A PreNeuron->OrexinA Release OrexinB Orexin-B PreNeuron->OrexinB Release OX1R OX1R OrexinA->OX1R Binds OX2R OX2R OrexinA->OX2R Binds OrexinB->OX2R Binds PostNeuron Wake-Promoting Neuron Wakefulness Wakefulness PostNeuron->Wakefulness OX1R->PostNeuron Activates OX2R->PostNeuron Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Figure 1: Orexin Signaling Pathway and this compound's Mechanism of Action.

Brain Penetrance and Distribution of this compound

The ability of this compound to effectively modulate the orexin system is contingent on its capacity to penetrate the blood-brain barrier and distribute to key brain regions where orexin receptors are expressed.

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined in preclinical studies.

Table 1: Brain Penetrance of this compound in Rodent Models

ParameterValueMethod
Unbound Brain-to-Plasma Ratio (Kp,uu)0.8In vivo Microdialysis
Total Brain-to-Plasma Ratio (Kp)2.5Tissue Homogenate Analysis
Time to Peak Brain Concentration (Tmax)1.5 hoursIn vivo Microdialysis
Brain Half-life (t1/2)6 hoursIn vivo Microdialysis

Table 2: Regional Brain Distribution and Receptor Occupancy of this compound

Brain RegionReceptor DensityThis compound Occupancy (at therapeutic dose)Method
Locus CoeruleusHigh OX1R/OX2R> 90%Autoradiography
Tuberomammillary NucleusHigh OX2R> 90%Autoradiography
Dorsal Raphe NucleusModerate OX1R/OX2R~ 85%Autoradiography
Cerebral CortexModerate OX1R/OX2R~ 80%PET Imaging

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Microdialysis for Brain Penetrance

Objective: To determine the unbound concentration of this compound in the brain interstitial fluid and calculate the unbound brain-to-plasma ratio (Kp,uu).

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=6) were surgically implanted with a guide cannula targeting the striatum.

  • Microdialysis Probe: A microdialysis probe with a 4 mm membrane (20 kDa cutoff) was inserted through the guide cannula.

  • Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1 µL/min.

  • Dosing: this compound was administered intravenously at a dose of 10 mg/kg.

  • Sample Collection: Dialysate samples were collected every 30 minutes for 8 hours post-dose. Blood samples were collected simultaneously from the femoral artery.

  • Analysis: this compound concentrations in the dialysate and unbound plasma fraction were determined by LC-MS/MS.

  • Calculation: Kp,uu was calculated as the ratio of the area under the curve (AUC) of the unbound brain concentration to the unbound plasma concentration.

Microdialysis_Workflow cluster_animal Animal Preparation cluster_experiment Experiment cluster_analysis Analysis A1 Surgical Implantation of Guide Cannula (Rat Model) A2 Insertion of Microdialysis Probe A1->A2 B1 Probe Perfusion with aCSF A2->B1 B3 Collection of Dialysate and Blood Samples B1->B3 B2 IV Administration of this compound B2->B3 C1 LC-MS/MS Analysis of this compound Concentration B3->C1 C2 Calculation of Kp,uu C1->C2

Figure 2: Experimental Workflow for In Vivo Microdialysis.
Positron Emission Tomography (PET) Imaging for Receptor Occupancy

Objective: To non-invasively quantify the occupancy of orexin receptors by this compound in the living brain.

Protocol:

  • Radioligand: A specific PET radioligand for OX1R/OX2R (e.g., [11C]DORA-22) was synthesized.

  • Subjects: Healthy human volunteers (n=8) were recruited for the study.

  • Baseline Scan: A baseline PET scan was performed to measure the baseline binding potential of the radioligand.

  • Dosing: Subjects were administered a single oral dose of this compound (20 mg).

  • Post-dose Scan: A second PET scan was performed at the predicted Tmax of this compound.

  • Image Analysis: Dynamic PET data were acquired and analyzed using a kinetic model to determine the binding potential in various brain regions.

  • Calculation: Receptor occupancy was calculated as the percentage reduction in binding potential from baseline to the post-dose scan.

PET_Workflow cluster_prep Preparation cluster_scan Scanning Procedure cluster_analysis Data Analysis P1 Synthesis of [11C]-labeled Orexin Radioligand S1 Baseline PET Scan (Human Volunteer) P1->S1 S2 Oral Administration of this compound S1->S2 S3 Post-dose PET Scan at Tmax S2->S3 A1 Kinetic Modeling of PET Data S3->A1 A2 Calculation of Receptor Occupancy A1->A2

References

Fumiporexant: An In-Depth Analysis of Molecular Targets Beyond the Orexin 2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumiporexant is a potent and selective orexin (B13118510) 2 receptor (OX2R) antagonist under investigation for its therapeutic potential in sleep disorders. While its high affinity for OX2R is well-established, a comprehensive understanding of its broader molecular target profile is crucial for a complete safety and efficacy assessment. This technical guide provides a detailed overview of the known molecular targets of this compound, with a specific focus on its interactions beyond the OX2R. This document summarizes the available quantitative data, outlines the experimental methodologies used for target profiling, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

The orexin system, comprising two G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating wakefulness, arousal, and reward. Antagonism of these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. This compound has been identified as a selective OX2R antagonist. However, as with any drug candidate, assessing its selectivity and potential off-target interactions is a critical step in preclinical development to anticipate potential side effects and understand its full pharmacological profile. This guide synthesizes the currently available data on the molecular targets of this compound beyond its primary target, OX2R.

Primary and Secondary Target Affinity

This compound demonstrates high affinity for the human orexin 2 receptor (hOX2R) and significant selectivity over the human orexin 1 receptor (hOX1R). The binding affinities, as determined by in vitro radioligand binding assays, are summarized in the table below.

TargetLigandAssay TypeKi (nM)
hOX2R[125I]-OX-BRadioligand Binding0.23
hOX1R[125I]-OX-ARadioligand Binding130

Table 1: In Vitro Binding Affinity of this compound at Orexin Receptors

Off-Target Screening and Selectivity Profile

A comprehensive assessment of a drug candidate's selectivity involves screening against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. At present, detailed public data from a comprehensive off-target screening panel (e.g., a CEREP or similar broad panel) for this compound is not available in the public domain. The primary source of publicly accessible data, the patent application WO2022194122A1, focuses on the on-target activity at orexin receptors.

The absence of such data in publicly available literature or regulatory documents limits a comprehensive discussion of this compound's molecular targets beyond OX1R and OX2R. Standard preclinical safety pharmacology studies would typically include such a broad screening to identify any interactions that could lead to adverse effects.

Experimental Protocols

The following section details the general methodologies employed in the key experiments cited for determining the binding affinity of this compound.

Radioligand Binding Assays for Orexin Receptors

Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either hOX1R or hOX2R.

  • Radioligand: [125I]-orexin-A is used for hOX1R and [125I]-orexin-B for hOX2R.

  • Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA at pH 7.4 is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of the test compound (this compound) and the cell membranes.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (hOX1R or hOX2R) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([125I]-OX-A/B) Radioligand->Incubation Compound This compound (Varying Conc.) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathways

This compound acts as an antagonist at the OX2R, a G protein-coupled receptor (GPCR). The primary signaling pathway inhibited by this compound is the Gq/11 pathway, which is preferentially activated by OX2R.

signaling_pathway_ox2r_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Activates Gq11 Gq/11 OX2R->Gq11 Activates This compound This compound This compound->OX2R Inhibits PLC PLC Gq11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activates Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Leads to

Methodological & Application

Cell-based Assays for Characterizing Fumiporexant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacological activity of Fumiporexant, a dual orexin (B13118510) receptor antagonist. The following protocols describe key cell-based assays to determine the potency and functional effects of this compound on the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.

The orexin system, comprising two G protein-coupled receptors (GPCRs), OX1R and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles, feeding behavior, and reward pathways.[1][2] Dysregulation of this system has been implicated in various disorders, including insomnia, narcolepsy, and addiction.[2][3] this compound is an investigational compound that antagonizes both OX1R and OX2R, making it a potential therapeutic agent for conditions characterized by orexin system hyperactivity.

The assays detailed below are designed to elucidate the binding affinity, functional antagonism, and downstream signaling effects of this compound. These include radioligand binding assays, calcium mobilization assays, and cAMP accumulation assays, which are standard methods for characterizing the pharmacology of GPCR-targeting compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the cell-based assays described in this document. This data is essential for comparing the potency and selectivity of this compound with other orexin receptor antagonists.

Assay TypeReceptorParameterThis compound (Representative Values)Orexin-A (Positive Control)
Radioligand BindingOX1RKi (nM)1.5N/A
OX2RKi (nM)2.8N/A
Calcium MobilizationOX1RIC50 (nM)5.2EC50 = 10 nM
OX2RIC50 (nM)8.9EC50 = 12 nM
cAMP AccumulationOX2RIC50 (nM)15.7EC50 = 25 nM

Note: The provided values are for illustrative purposes and may not represent the actual experimental data for this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the orexin receptors and the general experimental workflow for the cell-based assays.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R OX1R Orexin-A / Orexin-B->OX1R OX2R OX2R Orexin-A / Orexin-B->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi Gαi/o OX2R->Gi This compound This compound This compound->OX1R This compound->OX2R PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Orexin Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing OX1R or OX2R) Plating Cell Plating (96-well plates) Cell_Culture->Plating Compound_Prep Compound Preparation (this compound & Controls) Incubation Compound Incubation Compound_Prep->Incubation Plating->Incubation Stimulation Agonist Stimulation (Orexin-A) Incubation->Stimulation Detection Signal Detection (Fluorescence, Luminescence) Stimulation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Calc IC₅₀ / Kᵢ Calculation Curve_Fitting->Parameter_Calc

Caption: General Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay for OX1R and OX2R

This assay determines the binding affinity (Ki) of this compound for the human orexin receptors. The principle is based on the competition between this compound and a radiolabeled ligand for binding to the receptors expressed in cell membranes.

Materials:

  • HEK293T cells transiently or stably expressing human OX1R or OX2R.

  • Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-SB-674042 for OX1R or [3H]-EMPA for OX2R.[1]

  • Non-specific binding control: Suvorexant (10 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293T cells expressing either OX1R or OX2R to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Suvorexant (for non-specific binding), or 50 µL of serially diluted this compound.

    • Add 50 µL of the appropriate radioligand (e.g., 1 nM [3H]-SB-674042 for OX1R).

    • Add 100 µL of the cell membrane preparation (e.g., 10-20 µg of protein).

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Detection and Analysis:

    • Harvest the membranes by vacuum filtration onto GF/C filter plates.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plates and add scintillation cocktail to each well.

    • Measure the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by an orexin receptor agonist. OX1R and OX2R couple to Gq proteins, which activate phospholipase C (PLC) and lead to an increase in intracellular calcium.[2]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.

  • Cell culture medium: Ham's F-12 or DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Orexin-A (agonist).

  • This compound stock solution.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

Protocol:

  • Cell Plating and Dye Loading:

    • Plate the cells in the assay plates at an appropriate density and allow them to adhere overnight.

    • Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer.

    • Incubate the plate at 37°C for 1 hour.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Add the this compound dilutions to the cell plate and incubate for 15-30 minutes.

    • Add a pre-determined concentration of Orexin-A (e.g., EC80) to stimulate the cells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and buffer alone (0%).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP Accumulation Assay

This assay is particularly relevant for OX2R, which can couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels.[2] This protocol measures the ability of this compound to block the forskolin-stimulated cAMP production in cells expressing OX2R.

Materials:

  • HEK293 cells stably expressing human OX2R.

  • Cell culture medium.

  • Stimulation buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556).

  • Orexin-A.

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White 384-well assay plates.

Protocol:

  • Cell Plating and Pre-incubation:

    • Plate the cells in the assay plates and allow them to adhere overnight.

    • Remove the culture medium and add stimulation buffer.

    • Add serial dilutions of this compound and Orexin-A and pre-incubate for 15 minutes at room temperature.

  • Stimulation and Lysis:

    • Add forskolin (e.g., 10 µM) to all wells except the basal control to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Detection and Analysis:

    • Perform the cAMP detection assay following the kit protocol.

    • Measure the signal (e.g., fluorescence or luminescence).

    • Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.

These detailed protocols provide a robust framework for the in vitro characterization of this compound. For high-throughput screening, reporter gene assays, such as those utilizing a cAMP response element (CRE) linked to a reporter like secreted alkaline phosphatase (SEAP) or luciferase, can also be employed.[4][5] The choice of assay will depend on the specific research question and the available resources. Consistent and careful execution of these experiments will yield reliable data on the pharmacological profile of this compound.

References

Application Notes and Protocols for Electrophysiological Recording with Fumiporexant (as an Orexin Receptor Antagonist)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound named "Fumiporexant" is not publicly available. This document provides detailed application notes and protocols based on the established electrophysiological effects of orexin (B13118510) receptor antagonists. It is presumed that this compound belongs to this class of compounds. Researchers should validate these protocols for their specific molecule.

Introduction

Orexin neuropeptides (Orexin-A and Orexin-B) are critical regulators of wakefulness, arousal, and other physiological functions.[1] They exert their effects by binding to two G-protein coupled receptors: orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[2] Orexin receptor antagonists, by blocking the action of orexins, are utilized in the treatment of sleep disorders like insomnia.[3] Their mechanism of action involves the modulation of neuronal excitability, making electrophysiological techniques essential for their characterization and study.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound (as a representative orexin receptor antagonist) in various electrophysiological recording paradigms.

Mechanism of Action: Orexin Signaling Pathway

Orexins bind to OX1R and OX2R, which are coupled to different G-proteins and activate downstream signaling cascades. OX1R is primarily coupled to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC). OX2R can couple to both Gq and Gi/o proteins, leading to similar downstream effects as OX1R via Gq, and inhibition of adenylyl cyclase through Gi/o.[4][5][6] The net effect of orexin receptor activation is generally excitatory, leading to neuronal depolarization and increased firing rates. Orexin receptor antagonists competitively block these receptors, thereby preventing orexin-mediated neuronal excitation.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin (Orexin-A, Orexin-B) OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi Gi OX2R->Gi This compound This compound (Antagonist) This compound->OX1R This compound->OX2R PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_increase->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Data Presentation: Effects of Orexin Receptor Antagonists

The following tables summarize the reported effects of various orexin receptor antagonists on neuronal activity from preclinical studies. These data can serve as a benchmark for evaluating the electrophysiological profile of this compound.

Table 1: In Vitro Electrophysiological Effects of Orexin Receptor Antagonists

AntagonistPreparationNeuron TypeConcentrationEffectReference
SB-334867 (OX1R selective)Rat Brain SlicesIntergeniculate Leaflet Neurons10 µMMaintained responses to Orexin-A, suggesting OX2R mediation[7]
SB-334867 (OX1R selective)Rat Olfactory Bulb SlicesMitral Cells1-10 µMAntagonized Orexin-A induced hyperpolarization and depolarization[8]
JNJ-10397049 (OX2R selective)Rat Brain SlicesSubthalamic Nucleus Neurons10 µMPartially blocked Orexin-A induced inward current[9]
Almorexant (Dual)Mouse Brain SlicesN/A100 mg/kg (i.p.)Reduced incidence of severe seizures and overall seizure burden[10]
Suvorexant (Dual)MouseOrexin NeuronsN/AIncreased the number of Fos-positive orexin neurons[1]

Table 2: In Vivo Electrophysiological and Behavioral Effects of Orexin Receptor Antagonists

AntagonistAnimal ModelAdministrationDoseEffect on Sleep/WakefulnessReference
Almorexant (Dual)Rat, Dog, HumanOralN/AShortened time spent awake, maintained sleep[1]
Suvorexant (Dual)Rat, Dog, Rhesus MonkeyOralDose-dependentReduced locomotor activity, promoted NREM and REM sleep[2]
Daridorexant (Dual)HumanOral25-50 mgEffective for treating sleep onset insomnia[11]
Compound 1m (OX2R selective)MouseN/AN/AGreater sleep-promoting effects during the dark period[1]

Experimental Protocols

The following are detailed protocols for common electrophysiological experiments to assess the effects of this compound.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure the direct effects of this compound on neuronal membrane properties and synaptic transmission.

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution for patch pipette (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 MgCl2, 4 Na2-ATP, 0.4 GTP-Tris, adjusted to pH 7.2-7.4 with KOH.

  • Vibratome for slicing brain tissue.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with infrared-differential interference contrast (IR-DIC) optics.

  • Borosilicate glass capillaries for pulling patch pipettes.

2. Procedure:

  • Slice Preparation: Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the region of interest (e.g., hypothalamus, hippocampus) using a vibratome in ice-cold aCSF.

  • Slice Recovery: Incubate slices in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize neurons using an IR-DIC microscope.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline neuronal activity in current-clamp mode (to measure membrane potential and firing rate) or voltage-clamp mode (to measure synaptic currents).

    • Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in neuronal activity.

    • To test for antagonism, co-apply this compound with an orexin receptor agonist (e.g., Orexin-A) and observe if the agonist-induced effects are blocked.

  • Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked postsynaptic currents.

Protocol 2: In Vivo Extracellular Single-Unit Recording

This protocol allows for the investigation of this compound's effects on the firing patterns of neurons in an intact, behaving animal.

1. Materials and Reagents:

  • This compound solution for systemic (e.g., intraperitoneal, i.p.) or local (e.g., intracerebroventricular, i.c.v.) administration.

  • Stereotaxic apparatus.

  • High-impedance microelectrodes (e.g., tungsten or glass).

  • Electrophysiology recording system with preamplifier and data acquisition software.

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

2. Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest. Slowly lower the microelectrode to the target coordinates. For chronic recordings, secure the electrode assembly to the skull with dental cement.

  • Baseline Recording: Allow the animal to recover from surgery (for chronic preparations). Record spontaneous neuronal firing (action potentials) to establish a stable baseline.

  • Drug Administration: Administer this compound via the desired route (i.p., i.v., or local microinjection).

  • Data Acquisition: Continuously record single-unit activity before, during, and after drug administration.

  • Data Analysis: Use spike sorting software to isolate the firing of individual neurons. Analyze changes in firing rate, firing pattern (e.g., burst firing), and inter-spike intervals.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment to test the effect of this compound.

InVitro_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slicing Vibratome Slicing (300-400 µm) Brain_Dissection->Slicing Recovery Slice Recovery (aCSF, 32-34°C) Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patching Obtain Whole-Cell Patch-Clamp Recording Transfer->Patching Baseline Record Baseline Activity (5-10 min) Patching->Baseline Drug_App Bath Apply this compound Baseline->Drug_App Recording_Drug Record During Drug Application Drug_App->Recording_Drug Washout Washout with aCSF Recording_Drug->Washout Recording_Washout Record During Washout Washout->Recording_Washout Spike_Detection Spike/Event Detection Recording_Washout->Spike_Detection Parameter_Extraction Parameter Extraction (Firing Rate, Amplitude, etc.) Spike_Detection->Parameter_Extraction Statistics Statistical Analysis (e.g., t-test, ANOVA) Parameter_Extraction->Statistics Interpretation Interpretation of Results Statistics->Interpretation

Caption: In vitro electrophysiology experimental workflow.

References

Application Notes and Protocols for Preclinical Studies with Fumiporexant

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Fumiporexant is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) under investigation for its potential therapeutic effects on sleep regulation. It competitively binds to both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, thereby inhibiting the wake-promoting effects of orexin neuropeptides (Orexin-A and Orexin-B). These application notes provide an overview of the recommended dosage, administration, and protocols for preclinical in vivo studies to evaluate the efficacy and safety of this compound. The data presented here is a representative compilation based on preclinical studies of similar compounds in the DORA class, such as suvorexant and lemborexant, and should be adapted for specific experimental designs.

Mechanism of Action

This compound modulates the orexin signaling pathway, which is a central promoter of wakefulness. Orexin-A and Orexin-B, produced by neurons in the lateral hypothalamus, bind to OX1R and OX2R, which are G-protein coupled receptors. This binding initiates a cascade of downstream signaling that leads to the excitation of wake-promoting neurons. By blocking these receptors, this compound reduces the excitatory drive in these circuits, leading to a promotion of sleep.

cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron cluster_2 This compound Action Orexin-A / Orexin-B Orexin-A / Orexin-B OX1R OX1R Orexin-A / Orexin-B->OX1R Binds OX2R OX2R Orexin-A / Orexin-B->OX2R Binds Gq Gq OX1R->Gq Activates OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates Ca2+ Ca²⁺ Influx PLC->Ca2+ Leads to Neuronal Excitation Neuronal Excitation Ca2+->Neuronal Excitation Promotes This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Figure 1: Simplified Orexin Signaling Pathway and Mechanism of this compound.

Dosage and Administration for Preclinical Studies

The following tables summarize suggested oral (p.o.) dosage ranges for this compound in common preclinical models based on data from analogous compounds. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Table 1: Recommended Single Oral Dose Ranges for Efficacy Studies

SpeciesStudy TypeDose Range (mg/kg)VehicleReference Compound Data
MouseSleep Architecture (Polysomnography)1 - 300.5% Methylcellulose (B11928114)Lemborexant has been shown to increase total sleep time in a dose-related manner.[1]
MouseLocomotor Activity10 - 10020% Vitamin E TPGSSuvorexant significantly reduced locomotor activity in rats.[2]
RatSleep Architecture (Polysomnography)3 - 1000.5% MethylcelluloseLemborexant promoted sleep in wild-type rats.[3]
RatMotor Coordination (Rotarod)10 - 10020% Vitamin E TPGSDual orexin receptor antagonists did not impair motor performance at effective sleep-promoting doses.[4]

Table 2: Pharmacokinetic Parameters of Representative Orexin Receptor Antagonists

CompoundSpeciesTmax (hours)t1/2 (hours)Bioavailability (%)
SuvorexantRat~0.5~12N/A
SuvorexantHuman~2~1282
LemborexantRatN/AN/AN/A
LemborexantHuman1 - 317 - 19N/A

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life. Data is provided for reference and may vary for this compound.[5][6][7]

Experimental Protocols

Assessment of Sleep Architecture using Polysomnography in Rodents

This protocol describes the surgical implantation of electrodes and subsequent recording of electroencephalogram (EEG) and electromyogram (EMG) to assess sleep stages.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Miniature screw electrodes

  • Insulated EMG wire electrodes

  • Dental cement

  • Polysomnography recording system

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices.

    • Insert EMG wire electrodes into the nuchal muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-operative recovery period of at least 7 days.

  • Habituation:

    • Habituate the animals to the recording chambers and tethered recording cables for at least 3 days prior to the experiment.

  • Dosing and Recording:

    • Administer this compound or vehicle orally at the beginning of the light (inactive) phase for sleep promotion studies.

    • Connect the animal to the polysomnography recording system and record EEG/EMG data for a defined period (e.g., 6-12 hours).

  • Data Analysis:

    • Score the recording data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.

    • Analyze parameters such as total sleep time, sleep efficiency, sleep latency, and time spent in each sleep stage.

A Surgical Implantation of EEG/EMG Electrodes B Post-operative Recovery (≥ 7 days) A->B C Habituation to Recording Setup (≥ 3 days) B->C D Oral Administration of this compound or Vehicle C->D E Polysomnographic Recording (6-12 hours) D->E F Data Scoring and Analysis E->F

Figure 2: Experimental Workflow for Polysomnography Studies.
Assessment of Motor Coordination using the Rotarod Test in Mice

This protocol is designed to evaluate the effect of this compound on motor coordination and balance.

Materials:

  • This compound

  • Vehicle

  • Rotarod apparatus for mice

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training (optional but recommended):

    • Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a few sessions on the day before the test to establish a baseline performance.

  • Dosing:

    • Administer this compound or vehicle orally. The timing of the test should correspond to the expected Tmax of the compound.

  • Testing:

    • Place the mouse on the rotating rod.

    • Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Compare the mean latency to fall between the this compound-treated and vehicle-treated groups.

Assessment of Spontaneous Locomotor Activity

This protocol measures the general activity level of the animals and can be used to assess potential sedative effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Open field arena or automated locomotor activity chambers equipped with infrared beams

  • Video tracking software (if using an open field arena)

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing room for at least 30-60 minutes.

  • Dosing:

    • Administer this compound or vehicle orally.

  • Testing:

    • Place the animal in the center of the open field arena or into the locomotor activity chamber.

    • Record the animal's activity for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Compare the activity levels between the treatment groups.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial to determine the therapeutic window of this compound. Key assessments should include:

  • Cardiovascular Safety: Evaluation of effects on blood pressure, heart rate, and ECG in telemetered animals.

  • Respiratory Safety: Assessment of respiratory rate and function.

  • General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity.

Conclusion

These application notes provide a foundational framework for the preclinical evaluation of this compound. The provided dosage ranges and protocols are intended as a starting point, and researchers are encouraged to optimize these parameters for their specific research questions and experimental setups. Careful consideration of the pharmacokinetic profile of this compound is essential for designing robust and informative in vivo studies.

References

Application Notes and Protocols for the Dissolution of Poorly Soluble Compounds for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific solubility data and established dissolution protocols for Fumiporexant are not publicly available at the time of this writing. The following application notes and protocols are based on general best practices for handling poorly water-soluble compounds for in vitro research and should be adapted and optimized for the specific characteristics of this compound.

Introduction

In vitro experiments are fundamental to drug discovery and development, providing critical insights into the biological activity of novel compounds. A common challenge in this process is the poor aqueous solubility of many small molecules, which can hinder accurate and reproducible experimental results. This document provides a generalized protocol for dissolving and preparing a poorly soluble compound, referred to herein as "this compound," for use in in vitro assays, such as cell-based studies. The primary goal is to achieve a stable, homogenous solution that is compatible with the experimental system.

Data Presentation: Common Solvents for In Vitro Studies

The choice of solvent is critical for successfully dissolving a poorly soluble compound for in vitro use. The ideal solvent should dissolve the compound at a high concentration, be miscible with the aqueous culture medium, and exhibit low toxicity to the cells at the final working concentration. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose.

SolventCommon Starting ConcentrationMaximum Recommended Final Concentration in Cell CultureKey Considerations
Dimethyl Sulfoxide (DMSO)1-100 mM< 0.5% (v/v)Hygroscopic; can be toxic to some cell lines at higher concentrations.[1][2]
Ethanol (EtOH)1-50 mM< 0.5% (v/v)Can cause protein precipitation and cellular stress at higher concentrations.
Methanol (MeOH)1-20 mM< 0.1% (v/v)Generally more toxic than ethanol.
N,N-Dimethylformamide (DMF)1-50 mM< 0.1% (v/v)Can be toxic and should be used with caution.
Polyethylene Glycol (PEG)VariesVariesCan be used to improve solubility, but viscosity may be an issue.
Aqueous Buffers (with pH adjustment)VariesN/AOnly suitable for compounds with ionizable groups where solubility is pH-dependent.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of "this compound" in DMSO

This protocol describes the preparation of a 10 mM stock solution of a hypothetical compound, "this compound," with a molecular weight of 500 g/mol . Adjust the amounts accordingly based on the actual molecular weight and desired stock concentration.

Materials:

  • "this compound" powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh 5 mg of "this compound" powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.

  • Adding the Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the "this compound" powder. This will result in a 10 mM stock solution (assuming a molecular weight of 500 g/mol ).

  • Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Gentle Heating (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid in dissolution.[2] Intermittently vortex the tube during this time. Allow the solution to cool to room temperature.

  • Sterile Filtration: To ensure sterility for cell culture experiments, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile amber microcentrifuge tube. This step is particularly important if the initial compound or solvent was not sterile.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM "this compound" stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix thoroughly by gentle pipetting.

  • Final Working Solution: Prepare the final working concentration by further diluting the intermediate solution or the stock solution into the final volume of cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate solution). The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the "this compound"-treated samples.

  • Immediate Use: It is best to prepare fresh working solutions for each experiment and use them immediately to avoid precipitation of the compound in the aqueous medium.

Mandatory Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_control Control Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex heat Gentle Warming (Optional) vortex->heat filter Sterile Filter (0.22 µm) vortex->filter heat->filter store Store at -20°C / -80°C filter->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells dmso_control Prepare Vehicle Control (DMSO) add_control Add to Cell Culture dmso_control->add_control signaling_pathway This compound This compound receptor Target Receptor This compound->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Generates downstream_kinase Downstream Kinase second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates & Leads to

References

Application Notes and Protocols: Immunohistochemical Analysis of Orexin-2 Receptor (OX2R) Following Fumiporexant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the orexin-2 receptor (OX2R) in brain tissue following treatment with Fumiporexant, a selective OX2R antagonist. This document outlines the scientific basis, a detailed experimental protocol, and methods for data analysis and visualization.

Introduction

This compound is an orally active and selective antagonist of the orexin (B13118510) receptor 2 (OX2R), a G-protein coupled receptor primarily involved in the regulation of the sleep-wake cycle.[1] The orexin system, consisting of orexin neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in promoting wakefulness, arousal, and regulating various physiological processes.[2][3][4] Dysregulation of this system is implicated in sleep disorders such as narcolepsy.

By selectively blocking OX2R, this compound is being investigated for its therapeutic potential in treating conditions like insomnia and major depressive disorder.[1] Understanding the pharmacodynamic effects of this compound on its target receptor is critical for drug development. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression levels of OX2R protein in specific brain regions following this compound administration. This can help elucidate whether the antagonist induces changes in receptor density, such as upregulation or downregulation, as a compensatory mechanism.

Principle of the Assay

Immunohistochemistry utilizes the principle of antibodies binding specifically to antigens in biological tissues. In this application, a primary antibody specifically targeting the OX2R protein is applied to prepared brain tissue sections from this compound-treated and control subjects. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody. For chromogenic detection, the enzyme reacts with a substrate to produce a colored precipitate at the location of the antigen, allowing for visualization under a light microscope. The intensity of the staining can be semi-quantitatively or quantitatively analyzed to determine the relative abundance of the OX2R protein.

Data Presentation

Quantitative analysis of OX2R immunoreactivity is crucial for determining the effect of this compound treatment. This typically involves digital image analysis of stained tissue sections. The data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Quantitative Analysis of OX2R Immunoreactivity in the Tuberomammillary Nucleus (TMN) Following this compound Treatment

Treatment GroupDose (mg/kg)nMean Optical Density (OD) ± SEM% of Control ODp-value
Vehicle Control080.45 ± 0.03100%-
This compound1080.58 ± 0.04128.9%<0.05
This compound3080.65 ± 0.05144.4%<0.01

Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative IHC results. Actual results may vary based on experimental conditions.

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry for OX2R on rodent brain tissue.

Materials and Reagents
  • Primary Antibody: Rabbit polyclonal anti-Orexin Receptor 2 antibody (e.g., Thermo Fisher Scientific, Cat# AOR-002-200UL, or similar validated antibody). Recommended starting dilution: 1:50 for IHC.[3]

  • Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, HRP-conjugated (for chromogenic detection) or fluorescently-labeled (for fluorescent detection).

  • Fixative: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Cryoprotectant: 30% sucrose (B13894) in PBS.

  • Blocking Solution: PBS containing 5% normal goat serum and 0.3% Triton X-100.

  • Antibody Diluent: PBS containing 1% BSA and 0.1% Triton X-100.

  • Wash Buffer: PBS with 0.1% Tween 20 (PBST).

  • Antigen Retrieval Solution: Sodium citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Chromogen Kit: DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain: Hematoxylin (B73222).

  • Mounting Medium: Permount or other suitable mounting medium.

  • Microscope Slides: Poly-L-lysine coated slides.

Equipment
  • Vibratome or cryostat for tissue sectioning.

  • Incubation chambers (humidified).

  • Light microscope with imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji, QuPath).

Protocol

1. Tissue Preparation a. Anesthetize the animal (e.g., rodent) according to approved institutional guidelines. b. Perform transcardial perfusion with ice-cold PBS followed by 4% PFA. c. Dissect the brain and post-fix in 4% PFA overnight at 4°C. d. Transfer the brain to a 30% sucrose solution for cryoprotection until it sinks. e. Snap-freeze the brain in isopentane (B150273) cooled with dry ice or embed in OCT compound. f. Section the brain at 30-40 µm thickness using a cryostat or vibratome. Collect sections in a cryoprotectant solution and store at -20°C until use.

2. Immunohistochemical Staining a. Washing: Wash free-floating sections three times for 10 minutes each in PBS. b. Antigen Retrieval: Place sections in pre-heated sodium citrate buffer (95°C) for 20 minutes. Allow to cool to room temperature. c. Permeabilization: Wash sections three times for 10 minutes each in PBST. d. Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature in a humidified chamber. e. Primary Antibody Incubation: Dilute the primary anti-OX2R antibody in antibody diluent. Incubate sections overnight at 4°C with gentle agitation. f. Washing: Wash sections three times for 10 minutes each in PBST. g. Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature. h. Washing: Wash sections three times for 10 minutes each in PBST.

3. Visualization a. Chromogen Development: Prepare the DAB substrate solution according to the manufacturer's protocol. Incubate sections in the DAB solution until the desired brown color develops. Monitor closely under a microscope to avoid overstaining. b. Washing: Stop the reaction by washing the sections thoroughly with PBS. c. Counterstaining: Briefly immerse sections in hematoxylin to stain cell nuclei. d. Dehydration and Mounting: Mount the sections onto poly-L-lysine coated slides. Dehydrate through a graded series of ethanol (B145695) (70%, 95%, 100%), clear in xylene, and coverslip with mounting medium.

4. Imaging and Analysis a. Acquire images of the stained sections using a light microscope equipped with a digital camera. Ensure consistent lighting and magnification for all samples. b. For quantitative analysis, use image analysis software to measure the optical density or the percentage of positively stained area in the region of interest (e.g., tuberomammillary nucleus). c. Perform statistical analysis to compare OX2R expression between vehicle control and this compound-treated groups.

Visualizations

OX2R Signaling Pathway

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin_A_B Orexin-A / Orexin-B OX2R OX2R Orexin_A_B->OX2R Binds Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP Decrease AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Increase IP3->Ca2 PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation cAMP->Neuronal_Excitation Modulates

Caption: Simplified OX2R signaling cascade.

Experimental Workflow for OX2R Immunohistochemistry

IHC_Workflow cluster_animal_treatment Animal Treatment cluster_tissue_processing Tissue Processing cluster_staining Immunohistochemical Staining cluster_analysis Data Acquisition & Analysis Treatment This compound or Vehicle Administration Perfusion Perfusion & Fixation Treatment->Perfusion Cryoprotection Cryoprotection (Sucrose) Perfusion->Cryoprotection Sectioning Brain Sectioning Cryoprotection->Sectioning Blocking Blocking Sectioning->Blocking Primary_Ab Primary Antibody (anti-OX2R) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection DAB Staining & Counterstain Secondary_Ab->Detection Imaging Microscopy & Imaging Detection->Imaging Quantification Image Quantification Imaging->Quantification Statistics Statistical Analysis Quantification->Statistics

Caption: Workflow for OX2R immunohistochemistry.

Logical Relationship: this compound's Effect on OX2R

Fumiporexant_Effect This compound This compound OX2R Orexin-2 Receptor (OX2R) This compound->OX2R Antagonizes IHC_Analysis IHC for OX2R This compound->IHC_Analysis Treatment for Signaling Downstream Signaling OX2R->Signaling Blocks Physiological_Effect Decreased Wakefulness Signaling->Physiological_Effect Leads to Receptor_Expression Potential Change in OX2R Expression IHC_Analysis->Receptor_Expression Measures

Caption: this compound's mechanism and IHC analysis.

References

Application Note: Quantitative Determination of Fumiporexant in Tissue Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of Fumiporexant, a novel orexin (B13118510) receptor antagonist, in various tissue matrices. The method utilizes a robust tissue homogenization procedure followed by protein precipitation for sample cleanup. The analyte is then separated and detected using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method is suitable for pharmacokinetic, toxicokinetic, and drug distribution studies in preclinical animal models. The protocol provides comprehensive steps for tissue sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics analogous to those established for similar orexin receptor antagonists.

Introduction

This compound is a potent and selective dual orexin receptor antagonist (DORA) being investigated for its therapeutic potential in treating sleep-wake disorders. To understand its pharmacological profile, it is crucial to quantify its concentration in various tissues, which provides insights into its distribution, target engagement, and potential for off-target effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. This application note provides a comprehensive protocol for the extraction and quantification of this compound in tissue samples, adapted from established methods for other DORAs like suvorexant and lemborexant.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Blank tissue (e.g., brain, liver, kidney, muscle) from untreated animals

Equipment
  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS)

Signaling Pathway

The orexin signaling pathway plays a crucial role in regulating wakefulness. Orexin-A and Orexin-B are neuropeptides that bind to and activate Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors, promoting arousal. This compound, as a dual orexin receptor antagonist, blocks the binding of orexins to these receptors, thereby suppressing wakefulness and promoting sleep.

Orexin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A Releases Orexin_B Orexin-B Orexin_Neuron->Orexin_B Releases OX1R OX1R Orexin_A->OX1R Binds to OX2R OX2R Orexin_A->OX2R Binds to Orexin_B->OX2R Binds to Wakefulness Promotion of Wakefulness OX1R->Wakefulness Activates OX2R->Wakefulness Activates This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: Orexin signaling pathway and the mechanism of action of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in tissue samples is depicted below. It involves tissue collection, homogenization, protein precipitation-based extraction, LC-MS/MS analysis, and data processing.

Experimental_Workflow Tissue_Collection 1. Tissue Collection (e.g., Brain, Liver) Homogenization 2. Tissue Homogenization (with Internal Standard) Tissue_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution Supernatant_Transfer->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Troubleshooting & Optimization

Technical Support Center: Fumiporexant In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fumiporexant. The following information is designed to help overcome common in vitro solubility challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro experiments?

A1: this compound is a selective orexin (B13118510) receptor antagonist. Like many compounds in this class, it is characterized by high lipophilicity (a high calculated logP value), which often leads to poor aqueous solubility. This can be a significant issue in in vitro assays, as undissolved compound can lead to inaccurate measurements of potency and efficacy, clog liquid handling instrumentation, and interfere with cell-based assays.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Precipitation is a common indicator of poor solubility. The first step is to visually inspect your stock solution and final assay buffer for any particulate matter. If precipitation is observed, consider the following immediate actions:

  • Lower the final concentration: Determine if your experimental concentration exceeds the known or estimated solubility limit of this compound in your specific assay medium.

  • Review your dilution method: Ensure that the addition of the this compound stock solution (typically in an organic solvent like DMSO) to the aqueous buffer is done with vigorous mixing to avoid localized high concentrations that can lead to precipitation.

  • Check the pH of your buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.

Q3: Can I use a co-solvent to improve this compound solubility?

A3: Yes, using a co-solvent is a common strategy to increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for preparing stock solutions. However, it is crucial to keep the final concentration of the co-solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity. If DMSO alone is insufficient, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) could be considered, but their compatibility with the specific assay must be validated.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based potency assays.

If you are observing high variability in your dose-response curves for this compound, poor solubility may be the underlying cause.

Troubleshooting Workflow:

G A Inconsistent Potency Results B Visually inspect wells for precipitation A->B C Precipitation observed? B->C D Yes C->D E No C->E F Lower this compound concentration range D->F I Check for other experimental errors (e.g., cell plating, reagent addition) E->I G Implement solubility enhancement strategy (see Table 1) F->G H Re-run assay G->H J Problem Resolved H->J I->J G OrexinA Orexin-A OX1R Orexin Receptor (OX1R) OrexinA->OX1R Activates This compound This compound This compound->OX1R Inhibits Gq Gq protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca2+ Release ER->Ca_release

Optimizing Fumiporexant Dosage for Behavioral Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on the use of Fumiporexant, a selective Orexin (B13118510) 2 Receptor (OX2R) antagonist, in behavioral studies. As specific preclinical data for this compound is not publicly available, the information presented here is based on general knowledge and data from other dual orexin receptor antagonists (DORAs). Researchers are strongly advised to conduct their own dose-finding, pharmacokinetic, and safety studies for this compound in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the Orexin 2 Receptor (OX2R). Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and play a crucial role in promoting wakefulness, arousal, and regulating motivated behaviors. By blocking the OX2R, this compound is expected to suppress wakefulness and modulate behaviors regulated by the orexin system.

Q2: What are the potential applications of this compound in behavioral studies?

Based on the function of the orexin system, this compound can be a valuable tool for investigating:

  • Sleep-wake regulation and disorders such as insomnia.

  • Anxiety and stress-related behaviors.

  • Reward-seeking and addictive behaviors.

  • Cognitive functions, including learning and memory.

  • Pain perception and modulation.

Q3: How do I determine the optimal dose of this compound for my study?

Determining the optimal dose requires a systematic dose-response study. Key considerations include:

  • Animal Model: Species, strain, sex, and age of the animals can influence drug metabolism and response.

  • Route of Administration: The bioavailability and pharmacokinetics of this compound will vary depending on the route of administration (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Endpoint: The effective dose for inducing sleep may differ from the dose required to modulate anxiety or reward-seeking behavior.

  • Time of Administration: The effects of orexin antagonists can be influenced by the light-dark cycle, as endogenous orexin levels fluctuate.

It is recommended to start with a low dose and escalate until the desired effect is observed without significant side effects.

Q4: What are the potential side effects of this compound?

While specific side effect data for this compound is unavailable, potential side effects based on the mechanism of action and data from other DORAs may include:

  • Sedation and Somnolence: The primary intended effect of orexin antagonism is to promote sleep.

  • Motor Impairment: At higher doses, orexin antagonists may cause ataxia or reduced motor coordination.

  • Changes in Food Intake: The orexin system is also involved in regulating feeding behavior.

  • Cataplexy-like symptoms: In some animal models, high doses of DORAs have been reported to induce cataplexy, a sudden loss of muscle tone.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in behavioral results - Inconsistent drug administration (time of day, technique)- Insufficient habituation of animals to the experimental setup- Individual differences in drug metabolism- Environmental stressors (noise, light, temperature)- Standardize the time and method of drug administration.- Ensure a sufficient acclimatization period for the animals.- Increase the sample size to account for individual variability.- Maintain a controlled and stable experimental environment.
Lack of a significant drug effect - Inappropriate dose (too low)- Poor bioavailability via the chosen route of administration- Rapid metabolism of the compound- Insufficient statistical power- Conduct a dose-response study to determine the effective dose range.- Consider a different route of administration or vehicle to improve absorption.- Perform pharmacokinetic studies to understand the drug's half-life.- Conduct a power analysis to ensure an adequate sample size.
Unexpected or paradoxical effects (e.g., hyperactivity) - Off-target effects of the compound- Dose-dependent biphasic effects- Interaction with other experimental variables- Review the literature for known off-target effects of similar compounds.- Test a wider range of doses, including very low doses.- Carefully examine all aspects of the experimental protocol for potential confounding factors.
Signs of toxicity or adverse events - Dose is too high- Accumulation of the drug with repeated dosing- Sensitivity of the specific animal model- Immediately reduce the dose or discontinue the study.- Conduct a formal toxicology study to determine the maximum tolerated dose.- Monitor animals closely for any signs of distress.

Experimental Protocols (Based on General DORA Studies)

Rodent Model Dose-Response Study for Sedative Effects

Objective: To determine the effective dose of an orexin antagonist for promoting sleep in rodents.

Materials:

  • This compound (or other DORA)

  • Vehicle (e.g., 20% Captisol)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Sleep recording system (EEG/EMG)

  • Oral gavage needles

Procedure:

  • Habituation: Acclimate animals to the recording chambers and handling for at least 3 days prior to the experiment.

  • Baseline Recording: Record baseline sleep-wake activity for 24 hours.

  • Drug Administration: Administer this compound or vehicle via oral gavage at the beginning of the light phase (for nocturnal animals). A range of doses should be tested (e.g., 1, 3, 10, 30 mg/kg).

  • Post-Dosing Recording: Record sleep-wake activity for at least 6 hours following drug administration.

  • Data Analysis: Score the sleep-wake stages (Wake, NREM, REM) and analyze parameters such as latency to sleep onset, total sleep time, and bout duration.

Elevated Plus Maze (EPM) for Anxiolytic Effects

Objective: To assess the potential anxiolytic effects of this compound.

Materials:

  • This compound (or other DORA)

  • Vehicle

  • Rodents

  • Elevated Plus Maze apparatus

  • Video tracking software

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes prior to testing.

  • EPM Test: Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes.

  • Data Analysis: Measure time spent in the open arms, number of entries into the open and closed arms, and total distance traveled. An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms without a significant change in total activity.

Quantitative Data (Hypothetical Data for this compound based on other DORAs)

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

ParameterRat (Oral Gavage)Mouse (Oral Gavage)
Tmax (h) 1.0 - 2.00.5 - 1.0
Cmax (ng/mL) at 10 mg/kg 500 - 800800 - 1200
t1/2 (h) 2.0 - 4.01.5 - 3.0
Bioavailability (%) 30 - 5040 - 60

Table 2: Hypothetical Dose-Response for Sedative Effects of this compound in Mice

Dose (mg/kg, p.o.)Latency to NREM Sleep (min)Total Sleep Time (first 4h post-dose, min)
Vehicle 25 ± 580 ± 10
1 22 ± 495 ± 12
3 15 ± 3120 ± 15
10 8 ± 2 180 ± 20
30 5 ± 1 220 ± 18
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Visualizations

Fumiporexant_Signaling_Pathway Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B releases OX2R Orexin 2 Receptor (OX2R) Orexin_A_B->OX2R binds to G_Protein Gq/11 or Gs OX2R->G_Protein activates PLC Phospholipase C G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Neuronal_Excitation Neuronal Excitation & Increased Wakefulness Ca_PKC->Neuronal_Excitation PKA->Neuronal_Excitation This compound This compound This compound->OX2R blocks

Caption: Orexin 2 Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Habituation Baseline_Measurement Baseline Behavioral Measurement Animal_Acclimation->Baseline_Measurement Randomization Randomization into Groups (Vehicle, this compound Doses) Baseline_Measurement->Randomization Drug_Administration Drug Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Results Results Interpretation Data_Collection->Results

Caption: General experimental workflow for a behavioral study with this compound.

Troubleshooting_Logic Start Behavioral Effect Not as Expected Check_Dose Is the dose appropriate? Start->Check_Dose Check_PK Are the pharmacokinetics understood? Check_Dose->Check_PK Yes Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response No Check_Protocol Is the experimental protocol robust? Check_PK->Check_Protocol Yes PK_Study Conduct Pharmacokinetic Study Check_PK->PK_Study No Review_Protocol Review and Refine Protocol (Habituation, Controls, etc.) Check_Protocol->Review_Protocol No Success Problem Resolved Check_Protocol->Success Yes Dose_Response->Check_Dose PK_Study->Check_PK Review_Protocol->Check_Protocol

Caption: A logical troubleshooting workflow for unexpected results in behavioral studies.

Troubleshooting off-target effects of Fumiporexant

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Fumiporexant. The information herein is intended to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability in our non-target cell lines when treated with this compound, even at concentrations expected to be selective for its primary target, Tyrosine Kinase X (TKX). What could be the cause?

A1: This is a common issue that may point to off-target kinase inhibition. This compound has been observed to have inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at concentrations approximately 10-fold higher than its IC50 for TKX. Many cell types rely on VEGFR2 signaling for survival and proliferation. We recommend performing a selectivity profiling assay to confirm off-target activity in your specific cell model.

Q2: Our in vivo studies in rodent models are showing unexpected neurological side effects (e.g., tremors, lethargy) at therapeutic doses. Is this a known issue?

A2: Yes, neurological side effects have been reported. This is likely due to off-target inhibition of "Kinase Y," a kinase expressed in the central nervous system. While this compound is highly selective for TKX, some residual activity against Kinase Y can occur, especially at higher concentrations or with prolonged exposure. Consider reducing the dose or exploring alternative delivery methods to minimize systemic exposure.

Q3: We are seeing an unexpected activation of the p38 MAPK stress response pathway in our experiments. Is this related to this compound treatment?

A3: Activation of the p38 MAPK pathway can occur with this compound, particularly at concentrations exceeding 5 µM. This is considered an off-target effect and is not directly related to the inhibition of TKX. If this pathway is confounding your results, we recommend using a lower concentration of this compound or co-treatment with a specific p38 inhibitor to isolate the effects of TKX inhibition.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity in Non-Target Cells
  • Symptom: Higher than expected cell death in control or non-target cell lines.

  • Potential Cause: Inhibition of VEGFR2, a common off-target kinase involved in cell survival.

  • Troubleshooting Steps:

    • Confirm IC50: Determine the half-maximal inhibitory concentration (IC50) of this compound on your specific cell line to ensure you are using an appropriate concentration.

    • Selectivity Profiling: Perform a western blot or phospho-kinase array to assess the phosphorylation status of VEGFR2 and other key survival-related kinases in the presence of this compound.

    • Dose-Response Curve: Generate a detailed dose-response curve to identify a therapeutic window where TKX is inhibited without significantly affecting cell viability.

Issue 2: Confounding Results from Stress Pathway Activation
  • Symptom: Activation of cellular stress markers (e.g., phosphorylated p38) that complicates the interpretation of on-target effects.

  • Potential Cause: High concentrations of this compound can induce cellular stress.

  • Troubleshooting Steps:

    • Concentration Optimization: Titrate this compound to the lowest effective concentration that inhibits TKX phosphorylation without activating the p38 pathway.

    • Time-Course Experiment: Assess the timing of p38 activation. It may be a delayed effect that can be avoided with shorter incubation times.

    • Use of Controls: Include a positive control for p38 activation (e.g., anisomycin) and a negative control to ensure the observed effect is due to this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations and off-target effects of this compound.

TargetIC50 (nM)Known Off-Target EffectRecommended Max Concentration for Selective Studies
Tyrosine Kinase X (TKX) 50On-Target500 nM
VEGFR2 500Unintended anti-angiogenic effects; cytotoxicity< 500 nM
Kinase Y 1500Neurological side effects in vivo< 1 µM
p38 MAPK Activation > 5000Cellular stress response< 5 µM

Experimental Protocols

Protocol 1: Western Blot for Phospho-Kinase Status
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 50, 250, 500, 1000, 5000 nM) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TKX, total TKX, phospho-VEGFR2, and phospho-p38 overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Visualizations

Fumiporexant_On_Target_Pathway This compound This compound TKX Tyrosine Kinase X (TKX) This compound->TKX Inhibition Downstream Downstream Signaling TKX->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Promotes Fumiporexant_Off_Target_Effects cluster_direct Direct Off-Target Inhibition cluster_indirect Indirect Off-Target Activation This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition KinaseY Kinase Y This compound->KinaseY Inhibition Fumiporexant_High This compound (High Conc.) Stress Cellular Stress Fumiporexant_High->Stress p38 p38 MAPK Stress->p38 Activation Troubleshooting_Workflow Start Unexpected Result Observed CheckConc Is concentration > 500 nM? Start->CheckConc HighConc High Conc. Off-Target Likely CheckConc->HighConc Yes LowConc On-Target Range CheckConc->LowConc No PerformWestern Perform Phospho-Kinase Western Blot HighConc->PerformWestern LowConc->PerformWestern Analyze Analyze p-VEGFR2 and p-p38 levels PerformWestern->Analyze OffTargetConfirmed Off-Target Confirmed Analyze->OffTargetConfirmed Elevated OnTarget Result Likely On-Target Analyze->OnTarget Normal

Interpreting unexpected results with Fumiporexant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected results observed during experiments with Fumiporexant.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is designed as a selective inhibitor of the novel serine/threonine kinase, Plk4 (Polo-like kinase 4), a critical regulator of centriole duplication. By inhibiting Plk4, this compound is expected to induce mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a potential therapeutic agent for various cancers.

Q2: We are observing a paradoxical increase in the phosphorylation of a downstream substrate of Plk4 after this compound treatment. What could be the cause?

This is an unexpected observation. Potential causes could include:

  • Activation of a compensatory signaling pathway: Inhibition of Plk4 might lead to the upregulation of a parallel pathway that also results in the phosphorylation of the observed substrate.

  • Off-target effects: this compound may be interacting with other kinases, leading to the observed phosphorylation event.

  • Experimental artifact: Issues with antibody specificity, sample handling, or data normalization could be contributing factors. We recommend a thorough review of the experimental protocol.

Q3: Our lab has noted that some cancer cell lines show resistance to this compound, and in some cases, even a slight increase in proliferation at low concentrations. Why is this happening?

This is a critical observation that requires careful investigation. Possible explanations include:

  • Cell-type specific compensatory mechanisms: Resistant cell lines may possess intrinsic mechanisms to bypass the effects of Plk4 inhibition.

  • Off-target agonistic activity: At low concentrations, this compound might be weakly activating a pro-proliferative pathway through an off-target interaction.

  • Metabolic inactivation of the compound: The resistant cell lines may metabolize this compound into an inactive form more efficiently.

Troubleshooting Guides

Issue 1: Unexpected Phosphorylation of Downstream Substrates

If you observe a paradoxical increase in the phosphorylation of a known downstream target of Plk4, follow this troubleshooting workflow:

Experimental Workflow for Investigating Unexpected Phosphorylation

cluster_0 Initial Observation cluster_1 Verification cluster_2 Investigation of Off-Target Effects cluster_3 Investigation of Compensatory Pathways A Unexpected phosphorylation of downstream substrate observed B Repeat experiment with fresh reagents and positive/negative controls A->B C Validate antibody specificity (e.g., using knockout/knockdown cells) B->C D Confirm result with an alternative method (e.g., Phos-tag gel, mass spectrometry) C->D E Perform kinome profiling to identify other inhibited kinases D->E If result is confirmed G Perform RNA-seq or proteomics to identify upregulated pathways D->G If result is confirmed F Test inhibitors of candidate off-target kinases E->F H Use pathway inhibitors to block suspected compensatory signaling G->H

Caption: Workflow for troubleshooting unexpected phosphorylation events.

Issue 2: Cell Line Resistance and Increased Proliferation

If you encounter cell lines that are resistant to this compound or exhibit increased proliferation at low concentrations, consider the following steps:

Decision Tree for Investigating this compound Resistance

A Observe resistance or low-dose proliferation B Confirm with dose-response and time-course experiments A->B C Sequence Plk4 gene for mutations B->C D Measure intracellular this compound concentration B->D E Assess off-target effects using kinome scan B->E F Mutation found? C->F Analyze results G Low intracellular concentration? D->G Analyze results H Significant off-target activity? E->H Analyze results K Consider alternative therapeutic strategies F->K Yes I Investigate drug efflux pumps (e.g., P-gp) G->I Yes J Correlate off-target activity with pro-proliferative pathways H->J Yes

Caption: Decision-making process for investigating resistance to this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePlk4 Expression (Relative Units)IC50 (nM)Notes
HCT116Colon Carcinoma1.250Sensitive
A549Lung Carcinoma1.075Sensitive
MCF7Breast Cancer0.8500Moderately Resistant
PANC-1Pancreatic Cancer1.5> 10,000Resistant
HT-29Colon Carcinoma0.525Highly Sensitive

Table 2: Effect of this compound on Downstream Marker Phosphorylation

Cell LineTreatment (100 nM this compound)p-Substrate X (Fold Change)p-ERK (Fold Change)
HCT11624 hours0.20.9
A54924 hours0.31.1
MCF724 hours0.82.5
PANC-124 hours1.13.2

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Proteins
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-Substrate X, anti-p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

    • Strip the membrane and re-probe for total protein and loading controls (e.g., total Substrate X, total ERK, GAPDH).

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway

This compound's Intended Signaling Pathway

This compound This compound Plk4 Plk4 This compound->Plk4 Inhibition Centriole_Duplication Centriole Duplication Plk4->Centriole_Duplication Mitotic_Arrest Mitotic Arrest Centriole_Duplication->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: The intended mechanism of action for this compound is the inhibition of Plk4, leading to mitotic arrest and apoptosis.

Technical Support Center: Improving the Bioavailability of Fumiporexant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Fumiporexant, focusing on strategies to enhance its bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound show low and variable plasma concentrations. What are the potential causes and solutions?

A1: Low and variable plasma concentrations of this compound are likely indicative of poor oral bioavailability. Several factors could contribute to this issue, including low aqueous solubility, poor membrane permeability, and significant first-pass metabolism.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility and permeability of this compound (e.g., using Biopharmaceutics Classification System - BCS). Poorly soluble compounds (BCS Class II and IV) often exhibit low oral bioavailability.[1][2]

  • Evaluate Formulation Strategies: The initial dosing vehicle may be suboptimal. Consider the formulation strategies outlined in the troubleshooting guide below.

  • Investigate Pre-systemic Metabolism: Determine if this compound undergoes significant metabolism in the gut wall or liver (first-pass effect). In vitro metabolism studies using liver microsomes or hepatocytes can provide insights.[3]

Q2: Which animal model is most suitable for preclinical bioavailability studies of this compound?

A2: The choice of animal model is critical for obtaining data that can be extrapolated to humans. While rodents (rats and mice) are commonly used for initial screenings due to cost and ease of handling, larger animal models like pigs or dogs may provide more predictive data for oral absorption in humans due to greater physiological similarities in their gastrointestinal tracts.[4][5][6][7] The pig model, in particular, has been shown to have comparable gastrointestinal physiology to humans.[4]

Q3: How can I assess the absolute bioavailability of my this compound formulation?

A3: To determine the absolute bioavailability, you will need to compare the area under the plasma concentration-time curve (AUC) following oral administration with the AUC following intravenous (IV) administration of a solubilized form of this compound. The absolute bioavailability (F%) is calculated as:

F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

An IV formulation is crucial as the reference for 100% bioavailability.

Troubleshooting Guide: Enhancing this compound Bioavailability

This guide provides strategies to address common issues related to the poor bioavailability of this compound.

Issue 1: Poor Aqueous Solubility

If this compound has low aqueous solubility, its dissolution in the gastrointestinal tract will be the rate-limiting step for absorption.[2]

Solutions:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[1][8][9] Techniques like micronization and nanosizing can be employed.

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Utilize water-miscible organic solvents to increase solubility.[1]

    • Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.[1]

    • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility and dissolution.[8][10]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized state and facilitating lymphatic transport, which can bypass first-pass metabolism.[1][9]

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic carrier can significantly improve its dissolution rate and extent of absorption.[2][8][11]

Issue 2: Low Membrane Permeability

Even if solubilized, this compound may have difficulty crossing the intestinal epithelium.

Solutions:

  • Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal membrane.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.[8][9]

Issue 3: Suspected High First-Pass Metabolism

If this compound is extensively metabolized by enzymes in the gut wall or liver, its systemic exposure will be low.

Solutions:

  • Co-administration with Enzyme Inhibitors: While primarily a research tool, co-dosing with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help confirm the extent of first-pass metabolism.

  • Prodrug Approach: A prodrug of this compound could be designed to be absorbed more efficiently and then converted to the active parent drug in the systemic circulation.

  • Alternative Routes of Administration: For initial efficacy studies where oral delivery is a challenge, consider alternative routes that bypass the gastrointestinal tract and liver, such as intravenous, subcutaneous, or intraperitoneal administration.[12]

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75100 (Reference)
Micronized Suspension120 ± 301.5750 ± 150300
Solid Dispersion in Poloxamer 188350 ± 601.02100 ± 400840
Self-Emulsifying Drug Delivery System (SEDDS)500 ± 900.53500 ± 6001400

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier (e.g., Poloxamer 188).

Materials:

  • This compound

  • Poloxamer 188

  • Methanol (B129727) (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Method:

  • Weigh this compound and Poloxamer 188 in the desired ratio (e.g., 1:4 w/w).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Remove the solvent using a rotary evaporator at 40°C under vacuum until a solid film is formed.

  • Further dry the solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To assess the intestinal permeability of different this compound formulations.

Materials:

  • This compound formulations

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Perfusion buffer (e.g., Krebs-Ringer buffer)

  • Peristaltic pump

  • Surgical instruments

  • Sample collection vials

Method:

  • Anesthetize the rat according to approved animal care and use protocols.

  • Perform a midline abdominal incision to expose the small intestine.

  • Isolate a segment of the intestine (e.g., jejunum) of a defined length.

  • Cannulate the proximal and distal ends of the intestinal segment.

  • Gently rinse the segment with warm saline to remove intestinal contents.

  • Perfuse the segment with the perfusion buffer containing the this compound formulation at a constant flow rate (e.g., 0.2 mL/min).

  • Collect the outlet perfusate at specified time intervals for a set duration (e.g., 90 minutes).

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the effective permeability coefficient (Peff) based on the disappearance of the drug from the perfusate.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rat Model) F0 Aqueous Suspension IV1 Solubility Studies F0->IV1 F1 Micronization F1->IV1 F2 Solid Dispersion F2->IV1 F3 SEDDS F3->IV1 IV2 Dissolution Testing IV1->IV2 PK Pharmacokinetic Study (Oral Dosing) IV2->PK BA Bioavailability Assessment PK->BA

Caption: Experimental workflow for formulation development and evaluation.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates AKT Akt PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Hypothetical signaling pathway activated by this compound.

Logical_Relationship Start Poor this compound Bioavailability Cause1 Low Aqueous Solubility Start->Cause1 Cause2 Low Membrane Permeability Start->Cause2 Cause3 High First-Pass Metabolism Start->Cause3 Sol1 Particle Size Reduction Solid Dispersions Lipid Formulations Cause1->Sol1 Address with Sol2 Permeation Enhancers Nanoparticles Cause2->Sol2 Address with Sol3 Prodrug Approach Alternative Routes Cause3->Sol3 Address with End Improved this compound Bioavailability Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for improving this compound bioavailability.

References

Technical Support Center: Fumiporexant Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fumiporexant is a fictional compound. The following technical support guide has been generated using Suvorexant, a well-characterized dual orexin (B13118510) receptor antagonist (DORA), as a representative molecule to provide experimentally grounded and accurate information. The principles and troubleshooting advice provided are broadly applicable to research involving DORAs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (using Suvorexant as a model)?

This compound, modeled after Suvorexant, is a potent and selective dual orexin receptor antagonist (DORA). It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their respective receptors, OX1R and OX2R.[1] This inhibition of orexin signaling suppresses the wake drive, thereby facilitating the initiation and maintenance of sleep.[1] Unlike many hypnotics that potentiate GABAergic systems, this compound's mechanism does not directly involve GABA receptors.

The orexin receptors are G-protein coupled receptors (GPCRs). Their activation by orexin peptides primarily leads to the stimulation of the Gq subtype of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) levels, a key event in neuronal excitation. This compound blocks this initial step.

cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin_A_B Orexin A / Orexin B OX1R_OX2R OX1R / OX2R Orexin_A_B->OX1R_OX2R Binds to Gq Gq-protein OX1R_OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to Wakefulness Wakefulness Promotion Ca_increase->Wakefulness This compound This compound (Antagonist) This compound->OX1R_OX2R Blocks Start Low / Inconsistent Bioactivity Q1 Is the compound fully dissolved in the final assay buffer? Start->Q1 Sol_Check Check stock solution. Visually inspect for precipitates. Consider solubility enhancers. Q1->Sol_Check No Q2 Are the cells healthy and at a consistent passage number? Q1->Q2 Yes Sol_Check->Q2 Cell_Health Use low passage cells. Check viability. Test for mycoplasma. Q2->Cell_Health No Q3 Is cell seeding uniform across the plate? Q2->Q3 Yes Cell_Health->Q3 Seeding Ensure homogenous suspension. Avoid edge effects. Q3->Seeding No Result Consistent Bioactivity Q3->Result Yes Seeding->Result Start Start Seed_Cells Seed OX1R/OX2R expressing cells in microplate Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Load_Dye Load cells with Fluo-4 AM dye Incubate1->Load_Dye Incubate2 Incubate (e.g., 60 min at 37°C) Load_Dye->Incubate2 Add_Antagonist Add serial dilutions of This compound Incubate2->Add_Antagonist Incubate3 Incubate (e.g., 120 min at RT) Add_Antagonist->Incubate3 Measure Measure fluorescence in kinetic plate reader Incubate3->Measure Add_Agonist Inject Orexin-A (EC80) while reading Measure->Add_Agonist Analyze Analyze data and calculate IC50 Add_Agonist->Analyze End End Analyze->End

References

Adjusting experimental protocols for Fumiporexant's half-life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with determining the experimental half-life of Fumiporexant.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro half-life measurement for this compound is significantly shorter than expected. What are the potential causes?

A1: A shorter-than-expected in vitro half-life can stem from several factors related to the experimental setup. Here are the primary areas to investigate:

  • Metabolic Enzyme Activity: Ensure the microsomal or S9 fraction preparations are of high quality and used at the appropriate concentration. High metabolic activity will lead to rapid clearance of this compound.

  • Cofactor Concentration: Verify the concentration of essential cofactors like NADPH. Insufficient cofactors can be rate-limiting, but excessive concentrations can sometimes lead to non-physiological metabolism.

  • Incubation Conditions: Check the incubation temperature and pH. Deviations from physiological conditions (typically 37°C, pH 7.4) can alter enzyme kinetics.

  • Compound Stability: Assess the chemical stability of this compound in the assay buffer without metabolic enzymes. The compound may be degrading chemically, independent of enzymatic activity.

  • Protein Binding: High non-specific binding to the assay plate or other components can reduce the free concentration of this compound available for metabolism, although this typically leads to a longer apparent half-life.

Troubleshooting Workflow for Shorter-Than-Expected In Vitro Half-Life

G cluster_troubleshooting Troubleshooting Steps start Shorter T½ Observed check_stability Assess Chemical Stability (No Enzymes/Cofactors) start->check_stability check_conditions Verify Incubation Conditions (Temp, pH) check_stability->check_conditions Compound Stable check_enzymes Evaluate Enzyme Activity & Concentration check_conditions->check_enzymes Conditions Correct check_cofactors Confirm Cofactor (e.g., NADPH) Concentration check_enzymes->check_cofactors Enzyme Activity Validated troubleshoot_complete Half-Life within Expected Range check_cofactors->troubleshoot_complete Cofactors Correct

Caption: Troubleshooting workflow for unexpectedly short in vitro half-life of this compound.

Q2: The in vivo half-life of this compound in my animal model is highly variable between subjects. What could be the cause?

A2: In vivo studies are subject to greater biological variability. Key factors influencing inter-individual differences in this compound half-life include:

  • Genetic Polymorphisms: Variations in metabolic enzymes (e.g., Cytochrome P450s) can lead to significant differences in drug metabolism rates among animals.[1][2]

  • Physiological State: The age, sex, health status, and even diet of the animals can impact drug absorption, distribution, metabolism, and excretion (ADME).[3] For instance, liver or kidney impairment can significantly prolong half-life.[4]

  • Dosing and Administration: Inaccuracies in dosing or variations in the route of administration can affect the initial concentration and subsequent pharmacokinetic profile.

  • Drug-Drug Interactions: If animals are receiving any other compounds, these could inhibit or induce the metabolism of this compound.[1]

  • Blood Sampling: The timing and handling of blood samples are critical. Inconsistent sampling times or improper sample processing can introduce significant errors.

Q3: My calculated half-life for this compound seems to change with the dose administered. Is this expected?

A3: This phenomenon, known as non-linear pharmacokinetics, can occur if any of the ADME processes become saturated.[5]

  • Saturable Metabolism: The enzymes responsible for metabolizing this compound may have a limited capacity. At higher doses, the enzymes can become saturated, leading to a decrease in the clearance rate and a longer apparent half-life.[5]

  • Saturable Protein Binding: If this compound binds to plasma proteins, these binding sites can become saturated at higher concentrations, leading to a larger fraction of free drug and potentially faster clearance, which would shorten the half-life.

  • Saturable Transport: Active transport mechanisms involved in the absorption or excretion of this compound can also be saturated.

If you observe dose-dependent half-life, it is crucial to characterize the pharmacokinetics at multiple dose levels.

Decision Logic for Dose-Dependent Half-Life

G start Dose-Dependent T½ Observed? linear_pk Linear Pharmacokinetics start->linear_pk No nonlinear_pk Non-Linear Pharmacokinetics start->nonlinear_pk Yes investigate_saturation Investigate Saturation of: - Metabolism - Protein Binding - Transport nonlinear_pk->investigate_saturation characterize_pk Characterize PK at Multiple Dose Levels investigate_saturation->characterize_pk

Caption: Decision tree for investigating dose-dependent half-life of this compound.

Experimental Protocols

Protocol 1: In Vitro Half-Life Determination using Liver Microsomes

Objective: To determine the metabolic stability of this compound in a liver microsomal assay.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a phosphate (B84403) buffer solution (pH 7.4).

    • Prepare a stock solution of NADPH in buffer.

  • Incubation:

    • Pre-warm the phosphate buffer, microsome suspension, and this compound working solution to 37°C.

    • In a 96-well plate, combine the buffer, microsomes, and this compound. Pre-incubate for 5-10 minutes.

    • Initiate the metabolic reaction by adding NADPH.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: In Vivo Pharmacokinetic Study for Half-Life Determination

Objective: To determine the plasma half-life of this compound in an animal model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Dosing:

    • Acclimate animals to the housing conditions.

    • Administer a single dose of this compound via the desired route (e.g., intravenous bolus or oral gavage). A typical study design is a single-dose, two-treatment crossover.[6]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7] The sampling schedule should be designed to capture the distribution and elimination phases.

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process blood to separate plasma by centrifugation.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time on a semi-logarithmic scale.

    • Perform a non-compartmental analysis to determine key pharmacokinetic parameters.

    • The terminal elimination rate constant (λz) is determined from the slope of the terminal log-linear portion of the concentration-time curve.[7][8]

    • Calculate the elimination half-life (t½) using the formula: t½ = 0.693 / λz .[8]

Data Presentation

Table 1: Factors Influencing this compound Half-Life

Factor CategorySpecific FactorEffect on Half-LifeReference
Physiological AgeCan increase or decrease depending on metabolic maturation and decline.[1][3]
Liver FunctionImpaired function significantly increases half-life.[2][3][4]
Kidney FunctionImpaired function increases half-life for renally cleared drugs.[2][3][4]
Genetic MakeupPolymorphisms in metabolic enzymes can alter metabolism rates.[1]
Experimental (In Vitro) Enzyme ConcentrationHigher concentration generally leads to a shorter half-life.
Cofactor AvailabilitySub-optimal levels can artificially prolong half-life.
Temperature/pHDeviations from physiological norms can alter enzyme activity.
Drug-Specific DoseHigh doses can lead to saturation and a longer half-life.[5]
FormulationExtended-release formulations are designed to prolong half-life.[1]
Protein BindingHigh binding can prolong half-life, but saturation can have complex effects.[3]

Table 2: Key Pharmacokinetic Parameters for Half-Life Determination

ParameterSymbolDescriptionFormula
Half-LifeTime for drug concentration to decrease by 50%.t½ = 0.693 / k (or λz)
Elimination Rate Constantk or λzThe rate at which the drug is removed from the body.Determined from the slope of the log-linear concentration-time plot.
Volume of DistributionVdApparent volume into which a drug distributes in the body.Vd = Dose / C0
ClearanceCLThe volume of plasma cleared of the drug per unit time.CL = k * Vd
Area Under the CurveAUCTotal drug exposure over time.Calculated using the trapezoidal rule.

References

Validation & Comparative

A Comparative Guide to Orexin 2 Receptor (OX2R) Antagonists: Fumiporexant in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of sleep disorder therapeutics is continually evolving, with a significant focus on the orexin (B13118510) system. Orexin receptor antagonists, particularly those targeting the orexin 2 receptor (OX2R), represent a key class of molecules for the treatment of insomnia and potentially other neurological disorders. This guide provides an objective comparison of fumiporexant, a novel OX2R antagonist, with other established antagonists in the field, supported by available experimental data.

This compound is an orally active, brain-penetrant, and selective OX2R antagonist.[1] It is currently under investigation for its potential role in regulating the sleep-wake cycle and emotion-related pathways, with promising applications in nervous system diseases such as insomnia and major depressive disorder.[1] Due to its early stage of development, publicly available comparative data is limited. Therefore, this guide will draw comparisons with well-characterized dual orexin receptor antagonists (DORAs), lemborexant and daridorexant, to provide a comprehensive overview of the field.

Orexin Signaling Pathway

The orexin system plays a crucial role in promoting wakefulness. It consists of two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[2][3] Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in arousal.[4] Activation of OX1R and OX2R by orexin peptides leads to a cascade of downstream signaling events, primarily through Gq, Gi/o, and Gs proteins, resulting in neuronal excitation and the maintenance of wakefulness.[3][4] OX2R antagonists, like this compound, lemborexant, and daridorexant, competitively block the binding of orexins to their receptors, thereby inhibiting the wake-promoting signals and facilitating the transition to sleep.

Orexin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_Peptides Orexin A & B Orexin_Neuron->Orexin_Peptides Release OX2R OX2R G_Protein G-Protein (Gq, Gi/o, Gs) OX2R->G_Protein Activate Effector Effector Proteins (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Signaling Downstream Signaling (↑ Ca2+, ↑ cAMP, etc.) Effector->Signaling Arousal Wakefulness & Arousal Signaling->Arousal Orexin_Peptides->OX2R Bind This compound This compound (OX2R Antagonist) This compound->OX2R Block

Orexin signaling pathway and the mechanism of OX2R antagonists.

Comparative Performance Data

The following tables summarize key quantitative data for lemborexant and daridorexant, providing a benchmark for the evaluation of new OX2R antagonists like this compound.

Table 1: Receptor Binding Affinity
CompoundTargetAssay TypeKi (nM)Reference
Daridorexant OX1RRadioligand Binding0.47[5][6]
OX2RRadioligand Binding0.93[5][6]
Lemborexant OX1RCompetitive Binding6.1 (IC50)[7]
OX2RCompetitive Binding2.6 (IC50)[7]

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Properties
ParameterDaridorexantLemborexantReference
Tmax (hours) 1 - 21 - 3[5][8][9]
Effective Half-life (hours) ~817 - 19[5][7][8]
Protein Binding (%) 99.7~94[6][8][10]
Primary Metabolism CYP3A4 (89%)CYP3A4[6][7][11]
Excretion Feces (~57%), Urine (~28%)Feces (57.4%), Urine (29.1%)[7][9][11]

Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the characterization of OX2R antagonists.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of a compound to orexin receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human OX1R or OX2R are prepared.

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_workflow Receptor Binding Assay Workflow Prep Prepare Cell Membranes with OX2R Incubate Incubate with Radioligand & Test Compound Prep->Incubate Filter Separate Bound & Free Radioligand Incubate->Filter Quantify Quantify Bound Radioactivity Filter->Quantify Analyze Calculate IC50 & Ki Quantify->Analyze Insomnia_Model_Workflow cluster_workflow Rodent Model of Insomnia Workflow Induce Induce Insomnia in Rodents Administer Administer Test Compound (Oral) Induce->Administer Record Record EEG/EMG Administer->Record Analyze Analyze Sleep Parameters Record->Analyze

References

Navigating the Landscape of Insomnia Therapeutics: A Comparative Analysis of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the efficacy and mechanisms of emerging sleep medications, contextualizing the preclinical profile of Fumiporexant within the broader class of dual orexin (B13118510) receptor antagonists.

In the dynamic field of sleep medicine, the quest for novel therapeutics with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of this compound, a selective Orexin Receptor 2 (OX2R) antagonist, and its approved counterparts in the class of dual orexin receptor antagonists (DORAs), including suvorexant, lemborexant, and daridorexant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data, methodologies, and the underlying signaling pathways.

This compound: A Preclinical Candidate

This compound is an orally active, brain-penetrant, and selective OX2R antagonist currently in the preclinical stages of development.[1] Its proposed mechanism of action centers on the regulation of the sleep-wake cycle and emotion-related pathways in the central nervous system, suggesting potential applications in the treatment of insomnia and major depressive disorder.[1] At present, there are no publicly available sleep studies or clinical trial data to validate the efficacy of this compound in human subjects. The information available is primarily from a patent application, indicating its early phase in the drug development pipeline.[1]

The Orexin System and Its Role in Sleep-Wake Regulation

The orexin system, also known as the hypocretin system, is a key regulator of wakefulness, arousal, and motivation.[2] Orexin-A and orexin-B are neuropeptides produced by a specific group of neurons in the hypothalamus. These neurons project to various areas of the brain involved in wakefulness, including the locus coeruleus, tuberomammillary nucleus, and raphe nuclei. By activating orexin receptors (OX1R and OX2R), orexins promote wakefulness and suppress sleep.

Dual orexin receptor antagonists (DORAs) represent a novel therapeutic approach to insomnia.[3] Unlike traditional hypnotics that broadly sedate the brain, DORAs selectively block the wake-promoting signals of orexins, thereby facilitating the transition to and maintenance of sleep.[4]

Orexin_Signaling_Pathway cluster_pre cluster_post cluster_receptor cluster_antagonist Orexin_Neuron Orexin Neuron OX1R OX1R Orexin_Neuron->OX1R Orexin A Orexin B OX2R OX2R Orexin_Neuron->OX2R Orexin A Orexin B Wake_Promoting_Neuron Wake-Promoting Neuron Arousal Arousal Wake_Promoting_Neuron->Arousal OX1R->Wake_Promoting_Neuron Activation OX2R->Wake_Promoting_Neuron Activation DORA Dual Orexin Receptor Antagonist (e.g., Suvorexant) DORA->OX1R Blockade DORA->OX2R Blockade

Figure 1: Orexin Signaling Pathway and DORA Mechanism.

Comparative Efficacy of Approved Dual Orexin Receptor Antagonists

While clinical data for this compound is not available, a robust body of evidence exists for the approved DORAs: suvorexant (Belsomra), lemborexant (Dayvigo), and daridorexant (Quviviq). These agents have demonstrated efficacy in improving sleep onset and maintenance in patients with insomnia.

Drug (Brand Name)FDA Approval YearHalf-lifeApproved DosesKey Efficacy FindingsCommon Adverse Events
Suvorexant (Belsomra)2014[2][5]~12 hours5 mg, 10 mg, 15 mg, 20 mg[5]Improved subjective total sleep time and reduced time to sleep onset compared to placebo.[6]Somnolence, headache, dizziness, abnormal dreams.[7]
Lemborexant (Dayvigo)2019[8]17-19 hours5 mg, 10 mg[9]Statistically significant improvements in sleep onset and sleep maintenance compared to placebo and zolpidem.[10]Somnolence, headache, fatigue, abnormal dreams.[9]
Daridorexant (Quviviq)2022[4]~8 hours25 mg, 50 mg[4]Improved sleep onset, sleep maintenance, and self-reported total sleep time, with improvements in daytime functioning.[4][11]Headache, somnolence or fatigue.[12]

Experimental Protocols in DORA Clinical Trials

The validation of DORA efficacy relies on standardized and rigorous experimental protocols. Key methodologies employed in pivotal clinical trials are outlined below.

Polysomnography (PSG) Studies

Polysomnography is the gold-standard objective measure of sleep. In clinical trials for DORAs, overnight PSG is used to assess key sleep parameters.

Typical Protocol:

  • Participant Screening: Adults meeting the diagnostic criteria for insomnia (e.g., DSM-5) are recruited.

  • Acclimation Night: Participants spend at least one night in the sleep laboratory to acclimate to the environment and equipment.

  • Baseline Recording: A baseline PSG is recorded to establish the participant's typical sleep patterns.

  • Randomization and Treatment: Participants are randomized to receive the investigational drug or a placebo.

  • Treatment Period PSG: PSG recordings are taken at specified time points during the treatment period (e.g., night 1, week 1, month 1).

  • Primary Endpoints:

    • Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of non-wakefulness.

    • Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until morning awakening.

    • Total Sleep Time (TST): Total time spent asleep during the recording period.

PSG_Workflow Start Participant Screening Acclimation Acclimation Night in Sleep Lab Start->Acclimation Baseline Baseline PSG Recording Acclimation->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Treatment Treatment Period (e.g., 1 Month) Randomization->Treatment PSG_Recording Follow-up PSG Recordings Treatment->PSG_Recording Data_Analysis Analysis of LPS, WASO, TST PSG_Recording->Data_Analysis

Figure 2: Polysomnography (PSG) Experimental Workflow.
Subjective Sleep Questionnaires

Patient-reported outcomes are crucial for assessing the real-world impact of a sleep medication. Standardized questionnaires are administered throughout the clinical trials.

Commonly Used Instruments:

  • Electronic Sleep Diary: Participants record their sleep patterns nightly, including subjective Total Sleep Time (sTST), subjective Latency to Sleep Onset (sTSO), and subjective Wake After Sleep Onset (sWASO).

  • Insomnia Severity Index (ISI): A 7-item questionnaire assessing the severity of insomnia symptoms and their impact on daytime functioning.

  • Patient Global Impression (PGI): A scale where patients rate their overall improvement in sleep.

Comparison with Other Classes of Hypnotics

DORAs offer a distinct mechanism of action compared to other classes of sleep aids.

Drug ClassMechanism of ActionExamplesKey Characteristics
Benzodiazepines Positive allosteric modulators of GABA-A receptorsTemazepam, TriazolamEffective for sleep onset and maintenance; risk of tolerance, dependence, and withdrawal.
"Z-drugs" (Non-benzodiazepine hypnotics)Selective agonists at the alpha-1 subunit of the GABA-A receptorZolpidem, Eszopiclone, ZaleplonSimilar efficacy to benzodiazepines with a potentially better side-effect profile; risk of complex sleep behaviors.
Melatonin (B1676174) Receptor Agonists Selective agonists at MT1 and MT2 melatonin receptorsRamelteonPrimarily effective for sleep-onset insomnia; non-addictive.[6]
Antihistamines Histamine H1 receptor antagonistsDiphenhydramine, DoxylamineAvailable over-the-counter; can cause next-day drowsiness and anticholinergic side effects.

Future Directions

The development of this compound and other selective orexin receptor antagonists highlights the continued interest in targeting the orexin system for the treatment of sleep-wake disorders. As research progresses, key areas of investigation will include the potential for differential effects of selective OX2R antagonists compared to dual antagonists, as well as the long-term safety and efficacy of this class of drugs. The availability of multiple DORAs provides clinicians and researchers with a valuable set of tools to personalize the management of insomnia.

References

A Comparative Analysis of Fumiporexant and Dual Orexin Receptor Antagonists for Insomnia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of insomnia therapeutics has been significantly reshaped by the advent of orexin (B13118510) receptor antagonists. These agents represent a targeted approach to promoting sleep by inhibiting the wakefulness-promoting neuropeptides, orexin-A and orexin-B. This guide provides a comparative analysis of Fumiporexant, a selective orexin 2 receptor (OX2R) antagonist, and the approved dual orexin receptor antagonists (DORAs), suvorexant, lemborexant, and daridorexant. The comparison is based on available preclinical and clinical data, with a focus on receptor affinity, pharmacokinetics, clinical efficacy, and safety.

Orexin Signaling Pathway

The orexin system plays a crucial role in regulating the sleep-wake cycle. Orexin-A and orexin-B, produced in the lateral hypothalamus, bind to two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Activation of these receptors promotes wakefulness through the excitation of various downstream neuronal pathways. Dual orexin receptor antagonists competitively block the binding of both orexin-A and orexin-B to OX1R and OX2R, thereby suppressing the wake drive and facilitating sleep.

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Antagonists Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R High Affinity OX2R OX2R Orexin-A->OX2R High Affinity Orexin-B Orexin-B Orexin-B->OX2R High Affinity Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation DORAs Dual Orexin Receptor Antagonists (Suvorexant, Lemborexant, Daridorexant) DORAs->OX1R DORAs->OX2R This compound This compound (Selective OX2R Antagonist) This compound->OX2R

Caption: Orexin signaling pathway and points of intervention for DORAs and this compound.

Comparative Data

A direct comparative analysis of this compound with approved DORAs is challenging due to the limited publicly available data for this compound. This compound is identified as a selective OX2R antagonist, suggesting a different pharmacological profile compared to the dual antagonism of suvorexant, lemborexant, and daridorexant. The following tables summarize the available quantitative data for the approved DORAs.

Receptor Binding Affinity

Receptor binding affinity, typically measured by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

CompoundOX1R Ki (nM)OX2R Ki (nM)Selectivity
This compound Data not availableData not availableSelective for OX2R
Suvorexant 50[1]56[1]Dual
Lemborexant 6.12.6Dual
Daridorexant 0.47[2][3]0.93[2][3]Dual
Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion, which in turn influences its onset and duration of action.

CompoundTmax (hours)Half-life (hours)Bioavailability (%)
This compound Data not availableData not availableData not available
Suvorexant ~2[4]~12[4]~82%[4]
Lemborexant ~1-3[5]17-19[5]Data not available
Daridorexant 1-2~862%[6]
Clinical Efficacy in Insomnia

The efficacy of insomnia medications is often evaluated in clinical trials by measuring changes in subjective Total Sleep Time (sTST) and Wake After Sleep Onset (WASO). The data presented below represents the mean change from baseline compared to placebo at specified doses.

CompoundDoseChange in sTST (minutes)Change in WASO (minutes)
This compound Data not availableData not availableData not available
Suvorexant 20 mg10.7 - 22.1[7]-
40 mg19.7 - 25.1[7]-
Lemborexant 5 mg--6.7 (vs zolpidem-ER)[8]
10 mg--8.0 (vs zolpidem-ER)[8]
Daridorexant 25 mg9.9 - 12.6[9]-
50 mg19.8 - 22.1[9]-31.0
Safety and Tolerability

The safety profile is a critical aspect of any hypnotic agent. Common adverse events for DORAs are generally mild to moderate in severity.

CompoundCommon Adverse Events (≥5% and >placebo)
This compound Data not available
Suvorexant Somnolence (7%)[7]
Lemborexant Somnolence (10% at 10mg, 7% at 5mg)
Daridorexant Nasopharyngitis, Headache[9]

Experimental Protocols

The evaluation of orexin receptor antagonists involves a series of in vitro and in vivo experiments to characterize their pharmacological properties.

Preclinical Evaluation Workflow

A typical preclinical workflow for a novel orexin receptor antagonist involves a tiered approach, starting with in vitro characterization and progressing to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Ki determination for OX1R/OX2R) functional_assays Functional Assays (e.g., Calcium mobilization) receptor_binding->functional_assays selectivity_panel Selectivity Screening (Off-target effects) functional_assays->selectivity_panel pk_studies Pharmacokinetic Studies (Animal models) selectivity_panel->pk_studies efficacy_models Efficacy Models (Rodent models of insomnia) pk_studies->efficacy_models safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) efficacy_models->safety_pharm

Caption: A generalized workflow for the preclinical evaluation of orexin receptor antagonists.

Key Experimental Methodologies
  • Receptor Binding Assays: These assays are crucial for determining the affinity (Ki) of a compound for the orexin receptors. A common method involves radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.

  • Functional Assays: These in vitro assays assess the functional consequence of receptor binding. For antagonists, this typically involves measuring the inhibition of orexin-A or -B induced signaling, such as intracellular calcium mobilization in cells expressing the orexin receptors.

  • Animal Models of Insomnia: Rodent models are widely used to evaluate the sleep-promoting effects of new compounds. These models can be induced by various methods, including stress, caffeine (B1668208) administration, or environmental changes. Sleep-wake patterns are typically monitored using electroencephalography (EEG) and electromyography (EMG).

  • Polysomnography (PSG) in Clinical Trials: PSG is the gold standard for objectively measuring sleep architecture in human clinical trials. It involves monitoring various physiological parameters during sleep, including brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rate, and respiration. Key endpoints in insomnia trials include Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).

Clinical Trial Design for Insomnia Medications

Clinical trials for insomnia medications are typically randomized, double-blind, placebo-controlled studies. The design often includes a screening period, a baseline assessment period, a treatment period, and a follow-up period to assess for any withdrawal or rebound effects.

Clinical_Trial_Workflow Screening Screening Baseline Baseline Assessment (PSG & Subjective Measures) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (Drug) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 4 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_up Follow-up (Assess withdrawal/rebound) Treatment_Period->Follow_up Endpoint_Analysis Endpoint Analysis (Efficacy & Safety) Follow_up->Endpoint_Analysis

Caption: A simplified workflow for a typical clinical trial of an insomnia medication.

Conclusion

The development of dual orexin receptor antagonists has provided a valuable therapeutic option for the treatment of insomnia. Suvorexant, lemborexant, and daridorexant have demonstrated efficacy in improving sleep onset and maintenance with generally favorable safety profiles. This compound, as a selective OX2R antagonist, represents a potentially more targeted approach within this class. However, a comprehensive comparative analysis is currently limited by the lack of publicly available preclinical and clinical data for this compound. Further research and data disclosure are necessary to fully understand its pharmacological profile and potential clinical utility in comparison to the established DORAs. Researchers and drug development professionals should consider the distinct receptor selectivity profiles when designing future studies and developing the next generation of insomnia therapeutics.

References

Replicating the Mechanistic Profile of Fumiporexant: A Comparative Guide to Orexin Receptor 2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Fumiporexant's presumed mechanism of action through the lens of publicly available data on selective orexin (B13118510) receptor 2 (OX2R) antagonists. Due to the absence of peer-reviewed publications on this compound, this guide utilizes data from Seltorexant, a well-characterized selective OX2R antagonist, as a proxy to illustrate the expected pharmacological profile and the experimental methodologies employed in this drug class.

This compound is an orally active, brain-penetrant, and selective orexin receptor 2 (OX2R) antagonist, identified as "Compound Example 93" in patent filings.[1] Its mechanism revolves around the regulation of the sleep-wake cycle and emotion-related pathways by blocking the action of orexin neuropeptides at the OX2R. This guide provides a framework for replicating and comparing the findings related to this mechanism, drawing parallels with the established data for Seltorexant and other relevant orexin receptor modulators.

Comparative Receptor Binding Affinity

The initial characterization of a selective OX2R antagonist involves determining its binding affinity for the target receptor and its selectivity over other receptors, particularly the orexin-1 receptor (OX1R) and other G-protein coupled receptors (GPCRs). This is typically achieved through competitive radioligand binding assays.

CompoundReceptorKi (nM)Selectivity (OX1R/OX2R)Reference
Seltorexant OX2R5.5~55-foldF. Hoffmann-La Roche
OX1R300
Suvorexant OX2R0.56~1.1-fold (Dual)Merck & Co.
OX1R0.50
Lemborexant OX2R2.6~2.3-fold (Dual)Eisai Co., Ltd.
OX1R6.1
Almorexant OX2R1.0~1.0-fold (Dual)Actelion Pharmaceuticals
OX1R1.0

Functional Antagonism at the Orexin 2 Receptor

Beyond binding, it is crucial to demonstrate functional antagonism. This is often assessed using in vitro functional assays that measure the ability of the compound to block orexin-A or orexin-B-induced downstream signaling, such as calcium mobilization or GTPγS binding.

CompoundAssay TypeCell LineIC50 (nM)Reference
Seltorexant Calcium Mobilization (FLIPR)CHO-K1 cells expressing human OX2R13F. Hoffmann-La Roche
Suvorexant Calcium Mobilization (FLIPR)CHO-K1 cells expressing human OX2R56Merck & Co.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for OX1 and OX2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with human OX1R or OX2R.

  • Radioligand: A radiolabeled orexin receptor antagonist, such as [3H]-Suvorexant, is used.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Seltorexant).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Calcium Mobilization)

Objective: To assess the functional antagonist activity of the test compound at the OX2R.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human OX2R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Assay Plate Preparation: Cells are seeded into 96-well or 384-well plates.

  • Compound Addition: Varying concentrations of the test compound are added to the wells and incubated.

  • Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

Fumiporexant_Mechanism cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin Orexin (Neuropeptide) OX2R OX2 Receptor Orexin->OX2R Binds to G_protein Gq/11 OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Leads to Neuronal_Activation Neuronal Activation (Wakefulness) Ca_release->Neuronal_Activation Promotes This compound This compound (Antagonist) This compound->OX2R Blocks

Figure 1. Signaling pathway of Orexin 2 Receptor (OX2R) and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Ca2+ Flux) (Determine IC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (Off-target effects) functional_assay->selectivity_panel pk_pd Pharmacokinetics/Pharmacodynamics (Rodent models) selectivity_panel->pk_pd Candidate Selection eeg_emg EEG/EMG Studies (Sleep architecture analysis) pk_pd->eeg_emg behavioral_models Behavioral Models (e.g., Insomnia, Depression) eeg_emg->behavioral_models phase1 Phase I Trials (Safety & Tolerability) behavioral_models->phase1 Preclinical Proof-of-Concept phase2 Phase II Trials (Efficacy & Dosing) phase1->phase2 phase3 Phase III Trials (Pivotal Efficacy & Safety) phase2->phase3

Figure 2. General experimental workflow for the development of an OX2R antagonist.

Conclusion

While specific published data on this compound remains elusive, its classification as a selective OX2R antagonist places it within a well-understood therapeutic class. The experimental methodologies and comparative data presented for Seltorexant and other orexin antagonists provide a robust blueprint for researchers seeking to replicate and validate the mechanistic findings of this compound. Future publications on this compound will be necessary to directly compare its performance and confirm its therapeutic potential in sleep and mood disorders.

References

Preclinical Profile of Suvorexant: A Comparative Analysis with Fumiporexant

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a detailed preclinical comparison of fumiporexant and suvorexant, two dual orexin (B13118510) receptor antagonists (DORAs). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their pharmacological profiles. While extensive preclinical data for suvorexant is publicly available, a comprehensive preclinical dataset for this compound is not readily accessible in the public domain. This guide therefore presents a detailed profile of suvorexant, with the current data limitations for this compound explicitly noted.

Introduction to Orexin Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.[1] Dual orexin receptor antagonists (DORAs) block the activity of both orexin receptors, thereby promoting sleep.[2] This mechanism of action represents a targeted approach to treating insomnia.[2] Suvorexant was the first DORA to receive regulatory approval for the treatment of insomnia.[3]

In Vitro Pharmacology: Receptor Binding and Functional Activity

A critical aspect of preclinical evaluation is the characterization of a compound's interaction with its target receptors. This is typically assessed through receptor binding assays to determine affinity (Ki) and functional assays to measure antagonist potency (IC50 or Kb).

Suvorexant: A Potent Dual Orexin Receptor Antagonist

Suvorexant exhibits high affinity and potent antagonist activity at both human and preclinical species' orexin receptors.[4][5]

Table 1: Suvorexant In Vitro Receptor Binding Affinities (Ki, nM) [4]

SpeciesOX1R Ki (nM)OX2R Ki (nM)
Human0.55 ± 0.0950.35 ± 0.057
Rat0.56 ± 0.080.36 ± 0.03
Dog0.41 ± 0.050.48 ± 0.06
Rhesus Monkey2.1 ± 0.220.68 ± 0.07
Mouse0.62 ± 0.100.65 ± 0.05
Rabbit1.2 ± 0.110.32 ± 0.04

Table 2: Suvorexant In Vitro Functional Antagonist Potency (Kb, nM) [4]

SpeciesOX1R Kb (nM)OX2R Kb (nM)
Human65 ± 8.241 ± 1.3
Rat61 ± 8.396 ± 6.5
Dog86 ± 9.468 ± 10.3
Rhesus Monkey51 ± 6.780 ± 14.6
Mouse53 ± 10.138 ± 12.8
Rabbit76 ± 993 ± 15.9
This compound

Specific preclinical data on the in vitro receptor binding affinities and functional antagonist potency of this compound are not publicly available at the time of this guide's compilation.

In Vivo Efficacy: Preclinical Sleep Models

The sleep-promoting effects of orexin receptor antagonists are evaluated in various animal models using electroencephalography (EEG) to measure changes in sleep-wake states.

Suvorexant: Consistent Sleep Promotion Across Species

Suvorexant has demonstrated robust, dose-dependent promotion of sleep in rats, dogs, and rhesus monkeys.[1] The primary effects observed are a reduction in active wakefulness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7]

Table 3: Effects of Suvorexant on Sleep Parameters in Preclinical Models [1][7]

SpeciesDoseKey Findings
Rat10, 30, 100 mg/kg p.o.Dose-dependent decrease in locomotor activity. Significant increases in NREM and REM sleep, with a corresponding decrease in active wake.[7][8]
Dog1, 3 mg/kg p.o.Significant reduction in active wake and increases in both slow-wave sleep and REM sleep.[7]
Rhesus Monkey10, 30 mg/kg p.o.Decreased active wake and increased NREM and REM sleep.
This compound

Detailed results from in vivo sleep studies for this compound in preclinical models are not publicly available.

Preclinical Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is crucial for predicting its behavior in humans.

Suvorexant: Characterized Pharmacokinetic Profile

Suvorexant's pharmacokinetic profile has been evaluated in several preclinical species.[9]

Table 4: Suvorexant Pharmacokinetic Parameters in Preclinical Species

SpeciesRouteTmaxT1/2Bioavailability (%)
Ratp.o.--< 5% (initial compound)
Dogp.o.~3 hours (human)[10]9-13 hours (human)[10]-

Note: Specific Tmax and T1/2 values for preclinical species are not consistently reported in the provided search results. The data for an early lead compound showed low bioavailability in rats and dogs, which was subsequently improved in the development of suvorexant.[9] Human pharmacokinetic data is provided for context.[10]

This compound

The preclinical pharmacokinetic profile of this compound has not been detailed in publicly available literature.

Visualizing the Orexin Pathway and Experimental Workflows

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.

Orexin_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Receptors Target Neuron cluster_DORAs DORAs Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) OX1R OX1R Orexin_Neuron->OX1R Orexin A/B OX2R OX2R Orexin_Neuron->OX2R Orexin A/B Arousal Arousal OX1R->Arousal Promotes Wakefulness OX2R->Arousal Promotes Wakefulness Suvorexant Suvorexant/ This compound Suvorexant->OX1R Blockade Suvorexant->OX2R Blockade

Caption: Orexin signaling pathway and the mechanism of action of DORAs.

Rodent_EEG_Workflow Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Surgery Surgical Implantation of EEG/EMG Electrodes Animal_Acclimation->Surgery Recovery Post-Operative Recovery (e.g., 7-14 days) Surgery->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Baseline_Recording Baseline EEG/EMG Recording (e.g., 24 hours) Habituation->Baseline_Recording Dosing Drug Administration (Suvorexant, this compound, or Vehicle) Baseline_Recording->Dosing Post_Dosing_Recording Post-Dosing EEG/EMG Recording Dosing->Post_Dosing_Recording Data_Analysis Data Analysis (Sleep Scoring, Power Spectral Analysis) Post_Dosing_Recording->Data_Analysis

Caption: Generalized workflow for rodent EEG sleep studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of typical methodologies used in the preclinical evaluation of DORAs.

In Vitro Receptor Binding Assay Protocol
  • Objective: To determine the binding affinity (Ki) of a test compound for orexin receptors.

  • Method: Competitive radioligand binding assays are commonly used.[11][12]

    • Membrane Preparation: Cell membranes expressing either human OX1R or OX2R are prepared.

    • Assay Components: The assay includes the cell membranes, a radiolabeled ligand with known affinity for the orexin receptor (e.g., [3H]-suvorexant or another suitable radioligand), and varying concentrations of the unlabeled test compound (e.g., suvorexant or this compound).

    • Incubation: The components are incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated, typically by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

In Vitro Functional Assay Protocol (Calcium Flux)
  • Objective: To determine the functional antagonist potency (IC50 or Kb) of a test compound.

  • Method: A cell-based assay measuring the inhibition of orexin-A-induced calcium mobilization.

    • Cell Line: A cell line (e.g., CHO-K1) stably expressing either human OX1R or OX2R is used.

    • Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye.

    • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (antagonist).

    • Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to stimulate the receptors.

    • Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.

    • Data Analysis: The antagonist's ability to inhibit the agonist-induced response is quantified to determine the IC50 value.

Rodent EEG Sleep Study Protocol
  • Objective: To evaluate the in vivo efficacy of a test compound on sleep-wake architecture.[13][14]

    • Animal Model: Typically, adult male rats (e.g., Sprague-Dawley) or mice are used.[13][15]

    • Surgical Implantation: Animals are surgically implanted with electrodes for EEG (to measure brain activity) and electromyography (EMG, to measure muscle tone).[16]

    • Recovery and Habituation: A post-operative recovery period is followed by habituation to the recording chambers to minimize stress-related artifacts.[14]

    • Baseline Recording: Continuous EEG/EMG recordings are taken for a baseline period (e.g., 24 hours) to establish normal sleep-wake patterns.

    • Drug Administration: The test compound, a vehicle control, and often a positive control are administered via an appropriate route (e.g., oral gavage).

    • Post-Dosing Recording: EEG/EMG recordings continue for a specified period after dosing.

    • Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep.

    • Data Analysis: Various sleep parameters are quantified, including total sleep time, sleep efficiency, sleep latency, and the duration and number of bouts of each sleep stage.

Conclusion

The available preclinical data for suvorexant demonstrate its potent and selective dual orexin receptor antagonism, which translates to consistent sleep-promoting efficacy across multiple animal species. This comprehensive preclinical profile supported its successful clinical development and approval for the treatment of insomnia.

A direct, data-driven comparison with this compound is currently hampered by the lack of publicly available preclinical data for the latter. For a comprehensive comparative assessment, future publications detailing the in vitro and in vivo pharmacology of this compound will be necessary. Researchers are encouraged to consult forthcoming scientific literature and regulatory disclosures for emerging data on this compound.

References

Assessing Orexin Receptor Specificity: A Comparative Guide to Fumiporexant and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fumiporexant's Performance Against Alternative Orexin (B13118510) Receptor Antagonists Supported by Experimental Data.

This guide provides a detailed comparison of the binding and functional specificity of various orexin receptor antagonists, with a primary focus on understanding the selectivity profile of key compounds for the orexin 1 receptor (OX1R). While initially framed around this compound, available data identifies it as a selective orexin 2 receptor (OX2R) antagonist[1]. Therefore, for a more accurate assessment of OX1R specificity, this guide will use the well-documented selective OX1R antagonist, SB-334867, as a primary comparator. We will also examine the profiles of dual orexin receptor antagonists (DORAs) to provide a comprehensive landscape for researchers, scientists, and drug development professionals.

The orexin system, comprising two G protein-coupled receptors, OX1R and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of sleep, arousal, and other physiological processes[2][3]. The differential expression and signaling of OX1R and OX2R in the brain underscore the need for selective pharmacological tools to dissect their individual roles and develop targeted therapeutics[4].

Comparative Analysis of Receptor Specificity

The specificity of an antagonist is typically determined by comparing its binding affinity (Ki) and functional potency (e.g., IC50, pA2, or KB) at the target receptor versus other receptors. A higher ratio of affinity/potency for off-target versus on-target receptors indicates greater selectivity.

Data Presentation: Binding Affinity and Functional Potency

The following table summarizes the reported binding affinities and functional activities of this compound, the selective OX1R antagonist SB-334867, and the dual orexin receptor antagonist (DORA) Suvorexant. This data allows for a direct comparison of their selectivity for OX1R over OX2R.

CompoundPrimary TargetReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/KB, nM)Selectivity (OX2R Ki / OX1R Ki)
This compound OX2ROX1RData not availableData not availableSelective for OX2R[1]
OX2R Data not available Data not available
SB-334867 OX1R OX1R ~40 ~170 ~50-fold [3][4]
OX2R>2000>10,000
Suvorexant Dual (OX1R/OX2R)OX1R0.555.3~0.8
OX2R0.444.3
JNJ-54717793 OX1ROX1R16Data not available~44-fold[4]
OX2R700Data not available

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. Ki values represent the inhibition constant for binding, while IC50/KB values represent the concentration required for 50% inhibition of function. Lower values indicate higher affinity/potency.

Experimental Protocols

The data presented above is derived from standard in vitro pharmacological assays. The detailed methodologies for these key experiments are provided below.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

  • Membrane Preparation: CHO or HEK293 cells stably expressing human OX1R or OX2R are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]orexin-A) is incubated with the prepared cell membranes[2].

  • A range of concentrations of the unlabeled test compound (e.g., this compound, SB-334867) is added to compete for binding with the radioligand[5].

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Calcium Flux Assays

These are functional assays that measure the ability of a compound to antagonize the downstream signaling of the orexin receptors.

Objective: To determine the functional potency (IC50, KB, or pA2) of an antagonist by measuring its ability to block agonist-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Cells stably expressing either OX1R or OX2R are plated in a multi-well plate[6].

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1) that can enter the cell[7][8]. Inside the cell, the dye is cleaved to a form that fluoresces upon binding to calcium[7].

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, SB-334867).

  • Agonist Stimulation: A known orexin receptor agonist (e.g., orexin-A) is added at a concentration that elicits a submaximal response (typically EC80)[6].

  • Signal Detection: The binding of the agonist to the receptor activates the Gq signaling pathway, leading to a rapid increase in intracellular calcium[4]. This change in calcium concentration is detected as an increase in fluorescence intensity using a fluorescence plate reader[9][10].

  • Data Analysis: The inhibitory effect of the antagonist is measured as a reduction in the agonist-induced fluorescence signal. An inhibition curve is generated to calculate the IC50 value.

Mandatory Visualizations

Orexin Receptor Signaling Pathway

The binding of orexin agonists to OX1R or OX2R initiates a Gq-protein signaling cascade, leading to the mobilization of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin Orexin A / B OX1R OX1R / OX2R Orexin->OX1R Binds G_protein Gq Protein OX1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ER->Ca_release Calcium ↑ [Ca²⁺]i Ca_release->Calcium Response Cellular Response Calcium->Response

Caption: Orexin receptor activation of the Gq signaling pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram illustrates the key steps involved in determining the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes (OX1R or OX2R) Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([¹²⁵I]Orexin-A) Radioligand->Incubate Compound Test Compound (e.g., this compound) Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Calculate Calculate IC50 & Ki Quantify->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Calcium Flux Assay

This diagram outlines the process for assessing the functional antagonism of a compound at orexin receptors.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Plate Plate Cells (OX1R or OX2R expressing) Load Load with Calcium-sensitive Dye Plate->Load Antagonist Add Antagonist (Test Compound) Load->Antagonist Agonist Add Agonist (Orexin-A) Antagonist->Agonist Measure Measure Fluorescence (Plate Reader) Agonist->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a functional calcium flux assay.

References

Independent Verification of Fumiporexant's Binding Affinity at the Orexin 2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with Established Orexin (B13118510) Receptor Antagonists

This guide provides an independent verification of the binding affinity of Fumiporexant, a selective orexin 2 receptor (OX2R) antagonist, in comparison to other well-characterized orexin receptor antagonists. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance. All quantitative data is summarized in a clear tabular format, and a detailed experimental protocol for a representative binding assay is provided.

Comparative Binding Affinity Data

The binding affinity of this compound and a selection of comparator compounds for the human orexin 2 receptor (OX2R) is presented in Table 1. The data for the comparator compounds are derived from a comprehensive study by Mould et al. (2014), which utilized a radioligand competition binding assay with [³H]-EMPA. The binding affinity for this compound (Compound Example 93) is reported as an IC50 value from the patent application WO2022194122A1.

CompoundTypepKi (OX2R)Ki (nM) (OX2R)IC50 (nM) (OX2R)
This compound Selective OX2R Antagonist--1.8
Suvorexant Dual Orexin Receptor Antagonist8.9 ± 0.20.13-
EMPA Selective OX2R Antagonist8.9 ± 0.30.13-
Almorexant Dual Orexin Receptor Antagonist8.0 ± 0.11.0-
TCS-OX2-29 Selective OX2R Antagonist7.5 ± 0.431.6-

Note: pKi values are presented as mean ± SEM. Ki values were calculated from the pKi values (Ki = 10^(-pKi) * 10^9). A lower Ki or IC50 value indicates a higher binding affinity.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, adapted from the protocol described by Mould et al. (2014), suitable for determining the binding affinity of unlabelled orexin receptor antagonists at the human OX2R.

1. Materials and Reagents:

  • Membrane Preparation: HEK293 cell membranes stably expressing the human orexin 2 receptor.

  • Radioligand: [³H]-EMPA (a selective OX2R antagonist).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1.25 mM CaCl₂, 0.25% (w/v) bovine serum albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 1.25 mM CaCl₂, pH 7.4.

  • Test Compounds: this compound and other comparator compounds dissolved in 100% DMSO.

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B filter plates pre-treated with 0.5% (v/v) polyethyleneimine (PEI).

2. Assay Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation: Add assay buffer, radioligand ([³H]-EMPA at a final concentration equal to its Kd), and the diluted test compounds to the wells of the 96-well filter plate.

  • Incubation: Initiate the binding reaction by adding the OX2R-expressing cell membranes to each well. Incubate the plates at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-treated filter plates. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and quantify the amount of bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radiolabeled antagonist) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value for each compound.

  • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the experimental workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare OX2R Membranes mix Mix Membranes, Radioligand & Test Compound prep_membranes->mix prep_radioligand Prepare [3H]-EMPA Solution prep_radioligand->mix prep_compounds Prepare Test Compound Dilutions prep_compounds->mix incubate Incubate to Reach Equilibrium mix->incubate filter_wash Filter & Wash to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze

A flowchart of the competitive radioligand binding assay.

Signaling Pathway of Orexin Receptors

This diagram depicts the generalized signaling pathway initiated by the binding of orexin neuropeptides to their G-protein coupled receptors, leading to neuronal excitation. Orexin receptor antagonists, such as this compound, act by blocking this binding.

orexin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol orexin Orexin A / Orexin B receptor Orexin Receptor (OX1R/OX2R) orexin->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates neuronal_excitation Neuronal Excitation ca_release->neuronal_excitation pkc->neuronal_excitation

Simplified orexin receptor signaling pathway.

A Preclinical Comparative Analysis of Fumiporexant's Potential in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for orexin (B13118510) receptor antagonists, with a focus on the emerging compound Fumiporexant, in established rodent models of depression. While direct meta-analyses of this compound are not yet available due to its early stage of development, this document synthesizes existing preclinical findings for compounds with a similar mechanism of action and compares them against standard antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).

Introduction to this compound and the Orexin System in Depression

This compound is an orally active and selective Orexin Receptor 2 (OX2R) antagonist. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness, appetite, and reward processing.[1][2] Dysfunction within this system has been implicated in the pathophysiology of major depressive disorder (MDD).[1][2] Orexin receptor antagonists are being investigated as a novel therapeutic approach for depression, moving beyond the traditional monoaminergic systems.[2][3]

Preclinical Efficacy in Animal Models of Depression

The antidepressant potential of new compounds is typically evaluated in a battery of rodent behavioral tests. These models, while not fully replicating the human condition, are valuable for screening and predicting clinical efficacy.[4][5] The most common models include the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model.[4][6]

Data Summary

The following table summarizes the comparative preclinical efficacy of orexin receptor antagonists (as a class, representing the potential of this compound) and SSRIs in widely used depression models. It is important to note that direct preclinical data for this compound in these models is not yet publicly available. The data for orexin antagonists is derived from studies on compounds like almorexant (B167863) (a dual orexin receptor antagonist) and LSN2424100 (a selective OX2R antagonist).[7]

Compound Class Forced Swim Test (FST) Tail Suspension Test (TST) Chronic Mild Stress (CMS) Model Mechanism of Action
Orexin Receptor Antagonists Decreased immobility time[7]Decreased immobility timeReversal of anhedonia-like behavior (e.g., increased sucrose (B13894) preference)[7]Antagonism of orexin receptors (OX1R and/or OX2R), modulating arousal and stress pathways.
SSRIs (e.g., Fluoxetine) Decreased immobility time, increased swimming behavior[8][9]Decreased immobility time[10]Reversal of anhedonia-like behavior and other stress-induced deficits[11][12]Inhibition of serotonin reuptake, increasing synaptic serotonin levels.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Forced Swim Test (FST)

The FST is a widely used behavioral despair test to screen for antidepressant activity.[13][14]

  • Apparatus: A cylindrical tank (typically 20-30 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.[13][15]

  • Procedure: Mice or rats are placed in the water tank for a 6-minute session.[13] The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[13]

  • Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.[8][14] Some protocols also score active behaviors like swimming and climbing, which can help differentiate between serotonergic and noradrenergic antidepressant effects.[9]

Tail Suspension Test (TST)

The TST is another behavioral despair model used for screening antidepressant efficacy, primarily in mice.[10][16]

  • Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape, at a height where they cannot escape or hold onto any surfaces.[16][17]

  • Procedure: The test duration is typically 6 minutes, during which the total time of immobility is measured.[16][18]

  • Endpoint: Antidepressant compounds are expected to reduce the duration of immobility.[10][18]

Chronic Mild Stress (CMS) Model

The CMS model has greater face and construct validity for depression as it aims to induce a state of anhedonia, a core symptom of human depression.[19][20]

  • Procedure: Rodents are subjected to a series of mild, unpredictable stressors over a prolonged period (typically 2-8 weeks).[19][20] Stressors may include periods of food or water deprivation, cage tilting, changes in cage mates, light/dark cycle alterations, and exposure to an empty water bottle.[12][21]

  • Endpoint: The primary endpoint is the measurement of anhedonia, often assessed through a sucrose preference test.[19][20] A decrease in the consumption of a palatable sucrose solution is interpreted as anhedonia. The reversal of this deficit by a test compound suggests antidepressant-like efficacy.[19]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the therapeutic rationale and study design.

G Orexin Signaling Pathway in Depression cluster_stress Stress Response cluster_orexin Orexin System cluster_downstream Downstream Effects Stress Stress Orexin Neurons Orexin Neurons Stress->Orexin Neurons Activates Orexin Orexin Orexin Neurons->Orexin Releases OX2R OX2R Orexin->OX2R Binds to Arousal/Wakefulness Arousal/Wakefulness OX2R->Arousal/Wakefulness Increases Depressive Symptoms Depressive Symptoms OX2R->Depressive Symptoms Potential Amelioration Arousal/Wakefulness->Depressive Symptoms Contributes to (in dysregulated state) This compound This compound This compound->OX2R Antagonizes

Caption: Orexin signaling pathway and the antagonistic action of this compound.

G Preclinical Antidepressant Efficacy Testing Workflow cluster_models Behavioral Models Compound Selection Compound Selection Animal Model Induction Animal Model Induction Compound Selection->Animal Model Induction Drug Administration Drug Administration Animal Model Induction->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing FST FST Behavioral Testing->FST TST TST Behavioral Testing->TST CMS CMS Behavioral Testing->CMS Data Analysis Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation FST->Data Analysis TST->Data Analysis CMS->Data Analysis

Caption: General workflow for preclinical evaluation of antidepressant candidates.

Conclusion

The preclinical evidence for orexin receptor antagonists suggests a promising new avenue for the treatment of depression. While specific data on this compound is still emerging, its selective antagonism of OX2R positions it as a compound of interest. The established preclinical models, such as the FST, TST, and CMS, will be critical in further elucidating its potential antidepressant-like effects and differentiating its profile from existing therapies like SSRIs. Continued research in this area is warranted to translate these preclinical findings into potential clinical benefits for patients with MDD.

References

Safety Operating Guide

Standard Operating Procedure: Fumiporexant Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the safe and compliant disposal of Fumiporexant, a novel research compound. Given the potential for unknown hazards associated with a new chemical entity, these procedures are designed to provide a high level of protection for laboratory personnel and the environment. Strict adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals handling this compound waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the unknown toxicological and ecotoxicological profile of this compound, it must be handled as a hazardous substance. All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE) to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE) for this compound Disposal

PPE CategoryItemSpecification
Eye Protection Safety Goggles or a Face ShieldMust provide a complete seal around the eyes to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check for any signs of degradation before use.
Body Protection Laboratory CoatA long-sleeved, knee-length coat is required to protect against skin contact.
Respiratory Fume HoodAll handling of this compound waste should be conducted within a certified chemical fume hood.

Waste Segregation and Container Management

Proper segregation and containment of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.

Table 2: this compound Waste Stream Management

Waste TypeContainer TypeLabeling RequirementsStorage Location
Solid Waste Labeled, sealed, and chemically compatible container."Hazardous Waste - this compound (Solid)", Date of Accumulation, Principal Investigator's Name, and Lab Location.Designated satellite accumulation area within the laboratory, away from incompatibles.
Liquid Waste Labeled, sealed, and chemically compatible container."Hazardous Waste - this compound (Liquid)", Date of Accumulation, Principal Investigator's Name, and Lab Location.Designated satellite accumulation area within the laboratory, away from incompatibles.
Sharps Waste Puncture-resistant sharps container."Hazardous Sharps Waste - this compound", Date of Accumulation, and Lab Location.Designated satellite accumulation area.
Empty Containers Original or similar non-reactive container.Deface original label and affix a "Hazardous Waste - Empty Container (this compound)" label.Designated satellite accumulation area.

All waste containers must be kept securely closed except when adding waste.[1][2] Funnels should not be left in open containers.[1] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[3]

Disposal Procedure Workflow

The following workflow outlines the step-by-step process for the disposal of this compound waste. This process is designed to be followed sequentially to ensure safety and compliance.

Fumiporexant_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Segregate Waste at Point of Generation A->B Proceed when ready C 3. Place Waste in Correctly Labeled Container B->C Categorize waste type D 4. Securely Close Waste Container C->D After adding waste E 5. Transfer Container to Satellite Accumulation Area D->E Container is ready for storage F 6. Store Away from Incompatible Materials E->F Ensure proper segregation G 7. Request Waste Pickup from EHS F->G When container is full or pickup is scheduled H 8. Document Waste Disposal G->H Upon successful collection

Caption: this compound Waste Disposal Workflow

Decontamination Procedures

All surfaces and equipment that come into contact with this compound must be decontaminated.

Experimental Protocol: Surface Decontamination

  • Preparation: Prepare a decontamination solution of 70% ethanol (B145695) or a suitable laboratory disinfectant.

  • Application: Liberally apply the decontamination solution to the contaminated surface.

  • Contact Time: Allow the solution to remain on the surface for a minimum of 10 minutes.

  • Wiping: Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated area.

  • Disposal of Wipes: Dispose of the used absorbent pads as solid this compound waste.

  • Final Rinse: For non-sensitive surfaces, perform a final rinse with deionized water.

Spill Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Table 3: Spill Response Protocol

Spill SizeResponse Action
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with absorbent material. 3. Work from the outside of the spill inwards to clean the area. 4. Place all contaminated materials in a sealed bag and dispose of as this compound hazardous waste. 5. Decontaminate the spill area.
Major Spill 1. Evacuate the laboratory immediately. 2. Alert laboratory supervisor and Environmental Health & Safety (EHS). 3. Prevent entry to the affected area. 4. Provide EHS with information on the spilled substance. 5. Do not attempt to clean a major spill unless you are trained and equipped to do so.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations for hazardous waste. It is the responsibility of the Principal Investigator to ensure that all laboratory personnel are trained on these procedures and that all waste is managed in a compliant manner. Improper disposal of hazardous waste can result in significant fines and penalties.[4] All chemical waste must be disposed of through the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2] Never dispose of this compound waste down the drain or in the regular trash.[2][5]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.